molecular formula C14H10O5 B1662702 3-CPs CAS No. 20073-24-9

3-CPs

カタログ番号: B1662702
CAS番号: 20073-24-9
分子量: 258.23 g/mol
InChIキー: CFQAMEDTKHNQTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-carbethoxypsoralen is a yellow powder. (NTP, 1992)
3-(ethoxycarbonyl)psoralen is a member of psoralens and an ethyl ester.

特性

IUPAC Name

ethyl 7-oxofuro[3,2-g]chromene-6-carboxylate
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InChI

InChI=1S/C14H10O5/c1-2-17-13(15)10-6-9-5-8-3-4-18-11(8)7-12(9)19-14(10)16/h3-7H,2H2,1H3
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InChI Key

CFQAMEDTKHNQTP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O
Source PubChem
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Molecular Formula

C14H10O5
Record name 3-CARBETHOXYPSORALEN
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DSSTOX Substance ID

DTXSID2074875
Record name 3-Carbethoxypsoralen
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Molecular Weight

258.23 g/mol
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Physical Description

3-carbethoxypsoralen is a yellow powder. (NTP, 1992)
Record name 3-CARBETHOXYPSORALEN
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3-CARBETHOXYPSORALEN
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CAS No.

20073-24-9
Record name 3-CARBETHOXYPSORALEN
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Record name Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate
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Record name 3-Carbethoxypsoralen
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Record name Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate
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Record name 3-CARBETHOXYPSORALEN
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone [3-CPs]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone, herein referred to as 3-CPs. The synthesis is based on the well-established Friedel-Crafts acylation reaction.[1][2] This document outlines the experimental protocols for its synthesis and purification. Furthermore, it details the analytical techniques for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and the overall experimental workflow.

Introduction

Substituted benzophenones are a significant class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in photoinitiators and pharmaceutical agents.[3][4] The target compound, (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (this compound), is a dichlorinated benzophenone derivative featuring a carboxylic acid group. This functionalization offers a potential site for further chemical modification, making it an interesting candidate for drug discovery and development. This guide details a plausible and robust method for its synthesis and characterization.

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 4-chlorobenzoyl chloride and AlCl₃, attacks the 2-chlorobenzoic acid ring, primarily at the position para to the chloro substituent and meta to the deactivating carboxylic acid group.

Synthetic Pathway

G cluster_reactants Reactants cluster_product Product 2_chlorobenzoic_acid 2-Chlorobenzoic Acid reaction_mixture Reaction 2_chlorobenzoic_acid->reaction_mixture 4_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4_chlorobenzoyl_chloride->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture DCM Dichloromethane (Solvent) DCM->reaction_mixture 3_CPs (3-Carboxy-4-chlorophenyl) (4-chlorophenyl)methanone (this compound) reaction_mixture->3_CPs + HCl

Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Experimental Protocols

Synthesis of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (this compound)
  • Reaction Setup : A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging : Anhydrous aluminum chloride (1.2 equivalents) is added to the flask, followed by anhydrous dichloromethane (DCM) as the solvent. The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants : A solution of 2-chlorobenzoic acid (1.0 equivalent) and 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Infrared (IR) Spectroscopy : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in negative ion mode.

  • Melting Point : The melting point is determined using a standard melting point apparatus.

Data Presentation

Reaction and Product Data
ParameterValue
Molecular FormulaC₁₄H₈Cl₂O₃
Molecular Weight309.12 g/mol
AppearanceOff-white solid
Melting Point215-218 °C
Yield75%
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity, Integration, Assignment
13.5 (approx.)br s, 1H, -COOH
8.05d, 1H, Ar-H
7.80dd, 1H, Ar-H
7.70d, 2H, Ar-H
7.60d, 2H, Ar-H
7.55d, 1H, Ar-H
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
194.5C=O (ketone)
166.0C=O (acid)
139.0Ar-C
138.5Ar-C
137.0Ar-C
135.0Ar-C
132.0Ar-CH
131.5Ar-CH
131.0Ar-CH
130.0Ar-CH
129.5Ar-CH
129.0Ar-CH
FTIR (KBr, cm⁻¹)
Wavenumber (cm⁻¹) Assignment
3100-2500 (broad)O-H stretch (carboxylic acid)
1705C=O stretch (carboxylic acid)
1660C=O stretch (ketone)
1580, 1480C=C stretch (aromatic)
1250C-O stretch
820C-Cl stretch
HRMS (ESI-)
Calculated for [M-H]⁻ (C₁₄H₇Cl₂O₃)308.9778
Found308.9781

Experimental Workflow Visualization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Setup 1. Dry Reaction Setup (N₂ atmosphere) Charge 2. Charge AlCl₃ & DCM (Cool to 0-5 °C) Setup->Charge Addition 3. Dropwise Addition of Reactants Charge->Addition Reaction 4. Reflux for 4-6h Addition->Reaction Quench 5. Quench with Ice/HCl Reaction->Quench Extract 6. DCM Extraction Quench->Extract Dry 7. Dry & Evaporate Extract->Dry Recrystallize 8. Recrystallization Dry->Recrystallize NMR ¹H & ¹³C NMR Recrystallize->NMR FTIR FTIR Spectroscopy Recrystallize->FTIR MS Mass Spectrometry Recrystallize->MS MP Melting Point Recrystallize->MP FinalProduct Pure this compound MP->FinalProduct

Caption: Overall experimental workflow from synthesis to characterization of this compound.

Conclusion

This guide provides a detailed, albeit theoretical, framework for the synthesis and comprehensive characterization of (3-Carboxy-4-chlorophenyl)(4-chlorophenyl)methanone (this compound). The proposed Friedel-Crafts acylation offers a straightforward and efficient route to this novel compound. The detailed experimental protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the practical execution and verification of this chemical entity. The provided methodologies are based on established chemical principles and are expected to be robust and reproducible.

References

An In-depth Technical Guide to the Discovery and History of 3-Chloropropanols (3-CPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloropropanols (3-CPs) are a group of chemical compounds that have garnered significant attention due to their presence as process-induced contaminants in a variety of foods. This technical guide provides a comprehensive overview of the discovery, history, formation, and analysis of this compound, with a primary focus on the most prevalent member, 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters. The document details the key scientific milestones, from their initial identification in acid-hydrolyzed vegetable proteins to the more recent discovery of their esters in refined edible oils. Furthermore, this guide presents detailed experimental protocols for the synthesis and analysis of these compounds, summarizes quantitative data on their occurrence, and elucidates the known toxicological signaling pathways. The inclusion of detailed methodologies and visual diagrams aims to equip researchers and professionals in the field with the critical information necessary for their work in food safety, toxicology, and drug development.

Discovery and History

The journey of understanding this compound began with the identification of 3-MCPD as a food contaminant. Initially, its presence was linked to the production of acid-hydrolyzed vegetable protein (HVP), a savory food ingredient.

  • 1978: 3-MCPD was first identified as a contaminant in acid-hydrolyzed vegetable protein and soy sauce[1]. This discovery was a pivotal moment, shifting the focus toward understanding the formation of process-induced contaminants in food.

  • Subsequent Years: Following its initial discovery, 3-MCPD was detected in a wide array of heat-processed foods, particularly those with high-fat and high-salt content[1][2][3][4]. This broadened the scope of concern beyond just HVP and soy sauce.

  • Recent Decades: A significant development in the history of this compound was the discovery of their fatty acid esters, especially in refined edible oils[5]. Researchers such as Velíšek and his colleagues were pioneers in reporting the presence of these "bound" forms of this compound[1][6]. This finding was crucial as these esters can be hydrolyzed in the digestive tract to release free 3-MCPD.

Formation and Synthesis of 3-Chloropropanols

The formation of this compound is primarily a consequence of food processing at high temperatures in the presence of chloride ions and a source of glycerol.

Formation Mechanisms in Food

The deodorization step in the refining of edible oils, which involves high temperatures, has been identified as a major contributor to the formation of 3-MCPD esters[3][4][7]. The generally accepted mechanisms for their formation include[5][8]:

  • Direct Nucleophilic Attack: Chloride ions directly attack the carbon atoms of the glycerol backbone.

  • Formation of Reactive Intermediates: The reaction proceeds through the formation of intermediates like acyloxonium ions or glycidol (an epoxide), which are then attacked by chloride ions.

  • Free Radical Reactions: A less common pathway involving free radical intermediates.

Chemical Synthesis

In a laboratory or industrial setting, 3-chloropropanols can be synthesized through various chemical routes.

  • From 1,3-Propanediol: 3-chloro-1-propanol can be synthesized by reacting 1,3-propanediol with hydrochloric acid, often using a catalyst such as benzenesulfonic acid[9][10][11].

  • From Acrolein: Another synthetic route involves the reaction of acrolein with hydrogen chloride to form 3-chloropropionaldehyde, which is then reduced to 3-chloro-1-propanol[12].

Quantitative Data

The concentration of this compound and their esters varies significantly across different food products. The following tables summarize available quantitative data.

Table 1: Concentration of 3-MCPD and its Esters in Various Food Products
Food ProductConcentration Range (µg/kg)Reference(s)
Refined Palm Oil2,290 - 4,100[2]
Refined Olive Oilup to 1,500
Refined Vegetable Oils97.4 - 1152.1[6]
Sausages<5 - 74[2]
Bread0.98 - 155[2]
Cornflakes0.98 - 155[2]
Infant Formula2 - 285[13]
BiscuitsHigh concentrations reported
Table 2: Analytical Method Performance for 3-MCPD Ester Analysis
Analytical MethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference(s)
GC-MS (Acidic Transesterification)0.110.1492.8 - 105.2[2]
GC-MS (SPE)0.10.274 - 98[14]
GC-MS/MS (AOCS Cd 29c-13)0.006 (calculated)0.02Within ±20[15][16]
Table 3: Yields of 3-Chloro-1-propanol Synthesis
Synthesis MethodStarting MaterialYield (%)Reference(s)
Reaction with Sulfuryl ChlorideTrimethylene glycol60[17]
Catalytic reaction with HCl1,3-Propanediol>95[10][11]
From Epichlorohydrin (Sonochemistry)Epichlorohydrin82[18]
From Epichlorohydrin (Cation Resin)Epichlorohydrin>108 (calculation method dependent)[19]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate synthesis and analysis of this compound.

Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol

Principle: This method involves the acid-catalyzed reaction of 1,3-propanediol with hydrochloric acid.

Materials:

  • 1,3-Propanediol

  • Hydrochloric acid (concentrated)

  • Benzenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate

Procedure:

  • Combine 1,3-propanediol, a portion of the hydrochloric acid, and benzenesulfonic acid in a reaction vessel equipped with a stirrer and reflux condenser.

  • Heat the mixture to 80-100°C and maintain the reaction with stirring.

  • After an initial reaction period, add the remaining hydrochloric acid and continue the reaction until the desired conversion is achieved (monitored by GC).

  • Add toluene to the reaction mixture and heat to reflux to remove water.

  • Cool the mixture and neutralize the oil phase with sodium bicarbonate.

  • Separate the oil phase and purify the 3-chloro-1-propanol by distillation.

Analysis of 3-MCPD Esters in Edible Oils (Based on AOCS Official Method Cd 29a-13)

Principle: This is an indirect method where 3-MCPD esters are hydrolyzed to free 3-MCPD, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Edible oil sample

  • Internal standard (e.g., 3-MCPD-d5)

  • Tetrahydrofuran (THF)

  • Methanolic sulfuric acid

  • Saturated sodium bicarbonate solution

  • Sodium sulfate solution

  • Phenylboronic acid (PBA) derivatizing agent

  • n-Heptane

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube. Dissolve the sample in THF.

  • Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 3-MCPD-d5).

  • Transesterification: Add methanolic sulfuric acid, cap the tube, and incubate at 40°C overnight (approximately 16 hours) to hydrolyze the esters.

  • Reaction Quenching and Extraction: Stop the reaction by adding saturated sodium bicarbonate solution. Add sodium sulfate solution and extract the fatty acid methyl esters with n-heptane. The aqueous phase contains the free 3-MCPD.

  • Derivatization: Add the PBA derivatizing agent to the aqueous phase and heat to form the phenylboronic ester of 3-MCPD.

  • Final Extraction: Extract the derivatized 3-MCPD with n-heptane.

  • GC-MS Analysis: Analyze the final extract by GC-MS. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Toxicological Mechanisms

The toxicity of 3-MCPD primarily targets the kidneys and the male reproductive system. Research suggests that its toxic effects are mediated by its metabolites, which can interfere with cellular energy metabolism and induce programmed cell death.

Nephrotoxicity Signaling Pathway

In the kidneys, 3-MCPD and its esters have been shown to induce apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis) in proximal tubular cells, leading to acute kidney injury[9]. Two key signaling pathways have been identified:

  • JNK/p53 Pathway (Apoptosis): 3-MCPD esters activate the c-Jun N-terminal kinase (JNK), which in turn phosphorylates and activates the tumor suppressor protein p53. This activation alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to apoptosis[9][12].

  • RIPK1/RIPK3/MLKL Pathway (Necroptosis): 3-MCPD esters also induce the expression of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The activation of this pathway leads to necroptosis and inflammation[3][9].

Nephrotoxicity_Pathway cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis MCPD 3-MCPD Esters JNK JNK Activation MCPD->JNK p53 p53 Phosphorylation JNK->p53 Bax_Bcl2 Bax/Bcl-2 Ratio ↑ p53->Bax_Bcl2 Apoptosis Apoptosis Bax_Bcl2->Apoptosis MCPD2 3-MCPD Esters RIPK1_RIPK3 RIPK1/RIPK3 Expression ↑ MCPD2->RIPK1_RIPK3 MLKL MLKL Phosphorylation RIPK1_RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis

Nephrotoxicity pathways of 3-MCPD esters.
Reproductive Toxicity Signaling Pathway

The reproductive toxicity of 3-MCPD, particularly its anti-fertility effects in males, is linked to the inhibition of glycolysis in sperm cells. This disruption of energy production is a critical mechanism.

  • Inhibition of Glycolytic Enzymes: Metabolites of 3-MCPD, such as β-chlorolactaldehyde, have been shown to inhibit key enzymes in the glycolytic pathway, namely glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase[4][14]. This inhibition leads to a depletion of ATP, which is essential for sperm motility and function.

Reproductive_Toxicity_Pathway cluster_glycolysis Glycolysis Inhibition MCPD 3-MCPD Metabolism Metabolism MCPD->Metabolism Metabolites β-chlorolactaldehyde Metabolism->Metabolites GAPDH Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Metabolites->GAPDH Inhibition TPI Triosephosphate Isomerase Metabolites->TPI Inhibition Glycolysis_Block Glycolysis Blocked GAPDH->Glycolysis_Block TPI->Glycolysis_Block ATP_Depletion ATP Depletion Glycolysis_Block->ATP_Depletion Sperm_Dysfunction Sperm Dysfunction (e.g., reduced motility) ATP_Depletion->Sperm_Dysfunction Synthesis_Workflow start Start: Reactants (e.g., 1,3-Propanediol, HCl) reaction Chemical Reaction (Heating, Catalysis) start->reaction monitoring Reaction Monitoring (e.g., GC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up (e.g., Neutralization, Extraction) monitoring->workup Reaction complete purification Purification (e.g., Distillation) workup->purification product Final Product: 3-Chloropropanol purification->product Analysis_Workflow start Start: Food Sample (e.g., Edible Oil) extraction Lipid Extraction (if necessary) start->extraction hydrolysis Hydrolysis (Transesterification) of 3-MCPD Esters extraction->hydrolysis derivatization Derivatization (e.g., with PBA) hydrolysis->derivatization cleanup Sample Clean-up/Extraction derivatization->cleanup analysis Instrumental Analysis (GC-MS or LC-MS) cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

References

A Technical Guide to 3-Chloropropiophenone (3-CPs): Biological Functions and Synthetic Pathways for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloropropiophenone (3-CPs), a halogenated ketone, serves as a critical building block in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). While primarily recognized as a versatile chemical intermediate, emerging research has shed light on its direct biological activities and those of its derivatives, particularly in the realm of neuropharmacology. This document provides a comprehensive overview of the biological functions, relevant synthetic pathways, experimental methodologies, and toxicological profile of this compound, intended to support research and development in medicinal chemistry and drug discovery.

Biological Function and Pharmaceutical Applications

3-Chloropropiophenone is a multifaceted compound with roles both as a precursor in pharmaceutical manufacturing and as a substance with direct biological effects.

Key Intermediate in Pharmaceutical Synthesis

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of several prominent pharmaceutical drugs. Its chemical structure, featuring a reactive ketone group and a chlorinated aromatic ring, makes it an ideal starting point for constructing more complex molecules.[1][2]

Notable pharmaceuticals synthesized from this compound include:

  • Antidepressants: It is a crucial precursor for antidepressants such as bupropion, fluoxetine, nisoxetine, and (R)-tomoxetine.[2][3][4] The synthesis of these drugs often involves the asymmetric reduction of this compound to form chiral intermediates like (S)-3-chloro-1-phenylpropanol.[4][5]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): this compound is used in the synthesis of (S)-Dapoxetine, an SSRI used for treating premature ejaculation.[4]

The versatility of this compound also extends to its use in producing agrochemicals, such as herbicides and pesticides, and in the fragrance industry.[1]

Direct Biological Activity

Beyond its role as a synthetic intermediate, this compound and its derivatives have demonstrated direct pharmacological effects:

  • Antidepressant Properties: 3-Chloropropiophenone is described as a chiral compound with antidepressant effects.[3][5] It exists as a racemic mixture of two enantiomers. The active enantiomer is reported to bind to serotonin receptors and inhibit serotonin reuptake, leading to increased serotonin levels in the synapse. The inactive enantiomer does not exhibit this activity.[3][5] An effective dose has been noted at an optimum concentration of 5 milligrams per kilogram of body weight.[3]

  • Neuroprotection: Derivatives of this compound have been identified as a new class of GABA-AT (GABA aminotransferase) inhibitors. These derivatives have shown the ability to protect photoreceptor cells from light-induced degeneration in mouse models, indicating potential neuroprotective applications for retinal diseases.[3]

Physicochemical and Toxicological Data

A summary of the quantitative data regarding the physical, chemical, and toxicological properties of 3-Chloropropiophenone is presented below for easy reference.

Table 1: Physicochemical Properties of 3-Chloropropiophenone

Property Value Source
Synonyms m-Chloropropiophenone, 3-chloro-1-phenylpropan-1-one [1][6]
CAS Number 936-59-4, 34841-35-5 [5][6]
Molecular Formula C₉H₉ClO [5]
Molecular Weight 168.62 g/mol [5]
Appearance Off-White to Pale Yellow Solid [5][7]
Melting Point 45-50 °C [5]
Boiling Point 113-115 °C @ 4 mmHg [5]
Solubility Insoluble in water; Soluble in Chloroform, Methanol [5]

| Stability | Stable under normal temperatures and pressures. |[5][8] |

Table 2: Toxicological Profile of 3-Chloropropiophenone

Hazard Statement Classification Source
H302 Harmful if swallowed. [9][10]
H315 Causes skin irritation. [9][10]
H319 Causes serious eye irritation. [9][10]
H335 May cause respiratory irritation. [9][10]
H341 Suspected of causing genetic defects. [9]
H361d Suspected of damaging the unborn child. [9]
H400 Very toxic to aquatic life. [9]

| Incompatibilities | Strong bases, strong oxidizing agents. |[5][8] |

Synthesis and Biotransformation Pathways

The chemical utility of this compound is centered on its synthesis and subsequent transformation into valuable chiral intermediates.

Synthesis of 3-Chloropropiophenone

A common laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride, using aluminum chloride (AlCl₃) as a catalyst.[11]

G Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate Nucleophilic Attack ChloropropionylChloride 3-Chloropropionyl Chloride AlCl3 AlCl₃ (Catalyst) ChloropropionylChloride->AlCl3 AlCl3->Intermediate Forms Product 3-Chloropropiophenone Intermediate->Product Proton Loss

Caption: Friedel-Crafts acylation for this compound synthesis.

Asymmetric Reduction to Chiral Alcohols

The most critical transformation of this compound in drug development is its asymmetric reduction to enantiomerically pure (S)- or (R)-3-chloro-1-phenylpropanol. These chiral alcohols are essential building blocks for many antidepressants.[4][5][12] This reduction can be achieved through both biocatalytic and chemical methods.

G cluster_input Starting Material cluster_methods Asymmetric Reduction Methods cluster_output Chiral Intermediates cluster_final Final Products 3CP 3-Chloropropiophenone (Racemic) Biocatalysis Biocatalysis (e.g., Candida utilis) 3CP->Biocatalysis Chemocatalysis Chemical Catalysis (e.g., Oxazaborolidine) 3CP->Chemocatalysis S_Alcohol (S)-3-chloro-1-phenylpropanol Biocatalysis->S_Alcohol R_Alcohol (R)-3-chloro-1-phenylpropanol Chemocatalysis->R_Alcohol Fluoxetine Fluoxetine, Nisoxetine S_Alcohol->Fluoxetine Tomoxetine Tomoxetine R_Alcohol->Tomoxetine

Caption: Asymmetric reduction of this compound to key pharmaceutical intermediates.

Biotransformation

Research has shown that this compound can undergo biotransformation. For instance, the microalga Chlorella emersonii has been used for the whole-cell biotransformation (dehalogenation) of 3-chloropropiophenone into 1-phenyl-1-propanone, demonstrating a potential pathway for bioremediation or green chemistry applications.[3]

Key Experimental Protocols

Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation
  • Reactants: Aluminum chloride (AlCl₃, 1.25 eq.), 3-chloropropionyl chloride (1.0 eq.), benzene (1.0 eq.), and dry dichloromethane (solvent).[11]

  • Procedure:

    • Suspend AlCl₃ in dry dichloromethane at 0°C.[11]

    • Add a solution of 3-chloropropionyl chloride in dichloromethane dropwise to the AlCl₃ suspension at 0°C.[11]

    • Subsequently, add a solution of benzene in dichloromethane dropwise at 0°C.[11]

    • Stir the resulting suspension for 2 hours at 0°C and then for 12 hours at ambient temperature.[11]

    • The product, 3-chloropropiophenone, is obtained as colorless crystals in nearly quantitative yield.[11]

G Start Suspend AlCl₃ in Dichloromethane (0°C) Step1 Add 3-Chloropropionyl Chloride Dropwise (0°C) Start->Step1 Step2 Add Benzene Dropwise (0°C) Step1->Step2 Step3 Stir at 0°C for 2 hours Step2->Step3 Step4 Stir at Room Temp for 12 hours Step3->Step4 End Obtain Crystalline 3-Chloropropiophenone Step4->End

Caption: Experimental workflow for Friedel-Crafts synthesis of this compound.

Asymmetric Reduction using Immobilized Candida utilis
  • Objective: To produce (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone.[5]

  • Methodology:

    • Cell Preparation: Pre-heat Candida utilis cells.[5]

    • Immobilization: Immobilize the preheated cells in calcium alginate gel beads.[5] This entrapment enhances stability and reusability.

    • Biotransformation: Introduce the immobilized cells to a solution containing 3-chloropropiophenone.

    • Reaction: The cellular enzymes catalyze the asymmetric reduction of the ketone group to the corresponding (S)-alcohol.[5]

    • Extraction & Purification: Isolate and purify the (S)-3-chloro-1-phenylpropanol from the reaction mixture.

Conclusion

3-Chloropropiophenone is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its primary value lies in its role as a versatile precursor for a range of drugs, most notably antidepressants that function as serotonin reuptake inhibitors. Furthermore, direct biological activities, including potential antidepressant and neuroprotective effects, suggest that this compound and its derivatives warrant further investigation as novel therapeutic agents. A thorough understanding of its synthesis, chemical transformations, and biological interactions is essential for professionals engaged in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Carbamoyl Phosphate Synthetase (CPS) in Molecular Biology

Abstract

Carbamoyl phosphate synthetase (CPS) is a vital enzyme that catalyzes the first committed step in two essential metabolic pathways: the urea cycle and the de novo synthesis of pyrimidines. This enzyme facilitates the ATP-dependent synthesis of carbamoyl phosphate from either ammonia or glutamine and bicarbonate.[1] Due to its critical role in nitrogen metabolism and nucleotide biosynthesis, CPS is a significant subject of study in molecular biology and a target for drug development. This technical guide provides a comprehensive overview of the core aspects of CPS, including its isoforms, regulatory mechanisms, kinetic properties, and the experimental protocols used for its characterization.

Introduction to Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl phosphate synthetase is a complex enzyme that exists in three distinct isoforms, each with specific roles and cellular localizations.[1]

  • Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondria of liver and intestinal cells, CPS I is a key enzyme in the urea cycle.[2][3][4] It utilizes ammonia as the nitrogen donor and is allosterically activated by N-acetylglutamate (NAG).[2][3] Deficiencies in CPS I can lead to hyperammonemia, a severe and potentially fatal metabolic disorder.[2][4]

  • Carbamoyl Phosphate Synthetase II (CPS II): This isoform is found in the cytosol of most cells and is involved in the de novo biosynthesis of pyrimidine nucleotides.[2][5][6] CPS II uses glutamine as its nitrogen source.[6] In mammals, CPS II is part of a multifunctional protein complex known as CAD, which also contains aspartate transcarbamoylase and dihydroorotase, the next two enzymes in the pyrimidine synthesis pathway.[5][6]

  • Carbamoyl Phosphate Synthetase III (CPS III): This isoform is primarily found in fish and some invertebrates.[1] Like CPS II, it uses glutamine as a nitrogen donor but is thought to be involved in urea synthesis, similar to CPS I.[1]

The overall reaction catalyzed by CPS is a three-step process that is essentially irreversible.[1] First, bicarbonate is phosphorylated by ATP to form carboxyphosphate. This intermediate then reacts with ammonia (or ammonia derived from glutamine) to form carbamate. Finally, a second molecule of ATP phosphorylates carbamate to produce carbamoyl phosphate.[1][7]

Signaling and Metabolic Pathways

CPS enzymes are integral to two fundamental metabolic pathways: the urea cycle (CPS I) and de novo pyrimidine biosynthesis (CPS II).

The Urea Cycle

The urea cycle is the primary pathway for the disposal of excess nitrogen in terrestrial vertebrates. CPS I catalyzes the initial and rate-limiting step within the mitochondrial matrix.

Urea_Cycle cluster_mito Mitochondrial Matrix cluster_cyto Cytosol Ammonia Ammonia CPS_I CPS_I Ammonia->CPS_I Bicarbonate Bicarbonate Bicarbonate->CPS_I 2ATP 2ATP 2ATP->CPS_I Carbamoyl_Phosphate Carbamoyl_Phosphate CPS_I->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport NAG N-acetyl- glutamate NAG->CPS_I Activates ASS Argininosuccinate Synthetase Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Ornithine_out->Ornithine_in Transport

Figure 1: The Urea Cycle Pathway.
De Novo Pyrimidine Biosynthesis

CPS II initiates the synthesis of pyrimidines, which are essential components of nucleic acids. This pathway is tightly regulated to meet the cellular demand for DNA and RNA synthesis.

Pyrimidine_Synthesis Glutamine Glutamine CPS_II CPS II (CAD complex) Glutamine->CPS_II Bicarbonate Bicarbonate Bicarbonate->CPS_II 2ATP 2ATP 2ATP->CPS_II Carbamoyl_Phosphate Carbamoyl_Phosphate CPS_II->Carbamoyl_Phosphate ATCase ATCase (CAD complex) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl_Aspartate ATCase->Carbamoyl_Aspartate DHO DHO (CAD complex) Carbamoyl_Aspartate->DHO Dihydroorotate Dihydroorotate DHO->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP UTP->CPS_II Inhibits CTP CTP UTP->CTP

Figure 2: De Novo Pyrimidine Biosynthesis Pathway.

Quantitative Data and Enzyme Kinetics

The activity of CPS isoforms is characterized by distinct kinetic parameters and regulatory mechanisms.

Table 1: Comparative Properties of Human CPS Isoforms

FeatureCPS ICPS II
Cellular Location Mitochondrial MatrixCytosol
Pathway Urea CyclePyrimidine Biosynthesis
Nitrogen Source AmmoniaGlutamine
Allosteric Activator N-acetylglutamate (obligate)None
Feedback Inhibitor NoneUTP
Substrates 2 ATP, HCO₃⁻, NH₃2 ATP, HCO₃⁻, Glutamine

Kinetic studies of bovine liver CPS I have elucidated the order of substrate binding to be ATP followed by bicarbonate, then a second ATP, and finally ammonia.[8] The kinetic mechanism is complex, involving multiple substrates and allosteric regulation.

Experimental Protocols

The characterization of CPS activity is fundamental to understanding its function and regulation. Several assay methods have been developed for this purpose.

General Experimental Workflow

A typical workflow for studying CPS involves enzyme purification, activity assays, and kinetic analysis.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Subcellular_Fractionation Subcellular Fractionation (for CPS I or CPS II) Tissue_Homogenization->Subcellular_Fractionation Protein_Purification Protein Purification (e.g., Chromatography) Subcellular_Fractionation->Protein_Purification Assay_Setup Assay Mixture Preparation (Buffer, Substrates, Enzyme) Protein_Purification->Assay_Setup Incubation Incubation at 37°C Assay_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Product_Measurement Measurement of Product (Carbamoyl Phosphate or Glutamate) Reaction_Termination->Product_Measurement Data_Collection Data Collection Product_Measurement->Data_Collection Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax) Data_Collection->Kinetic_Analysis Inhibitor_Screening Inhibitor/Activator Screening Data_Collection->Inhibitor_Screening

Figure 3: General Experimental Workflow for CPS Analysis.
Carbamoyl Phosphate Synthetase Activity Assay

Principle: The activity of CPS can be determined by measuring the formation of one of its products, carbamoyl phosphate. A common method is a colorimetric assay where carbamoyl phosphate is converted to hydroxyurea, which can then be quantified.[9] Alternatively, the synthesis of glutamate (from glutamine by CPS II) can be measured using a coupled enzyme assay with glutamate dehydrogenase.[10]

Methodology (Colorimetric Assay for CPS I): [9]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM triethanolamine buffer (pH 8.0), 10 mM Mg(C₂H₃O₂)₂, 5 mM ATP, 50 mM NH₄HCO₃, 5 mM N-acetyl-L-glutamate (for CPS I), and 1 mM dithiothreitol.

  • Enzyme Addition: Add the purified CPS I enzyme (e.g., 50 µg/mL) to the reaction mixture to initiate the reaction. The final volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

  • Conversion to Hydroxyurea: Add 100 mM hydroxylamine and incubate for 10 minutes at 95°C to convert the carbamoyl phosphate to hydroxyurea.

  • Colorimetric Detection: Add 80 µL of a chromogenic reagent and heat for 15 minutes at 95°C.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the concentration of hydroxyurea, which is proportional to the amount of carbamoyl phosphate produced.

Table 2: Reagents for CPS I Activity Assay

ReagentFinal ConcentrationPurpose
Triethanolamine Buffer (pH 8.0)50 mMBuffering agent
Mg(C₂H₃O₂)₂10 mMCofactor for ATP
ATP5 mMSubstrate (phosphate donor)
NH₄HCO₃50 mMSubstrates (ammonia and bicarbonate source)
N-acetyl-L-glutamate5 mMAllosteric activator
Dithiothreitol1 mMReducing agent
CPS I Enzyme50 µg/mLCatalyst
Hydroxylamine100 mMConverts carbamoyl phosphate to hydroxyurea
Chromogenic Reagent-For color development

Drug Development and Therapeutic Implications

The critical roles of CPS I and CPS II in metabolism make them attractive targets for drug development.

  • CPS I Deficiency: This is a rare genetic disorder that leads to life-threatening hyperammonemia.[11] Current treatments involve dietary restrictions and ammonia scavengers. Activators of CPS I could offer a therapeutic benefit. For example, N-carbamyl-L-glutamate (carglumic acid) is a functional analog of N-acetylglutamate used to treat hyperammonemia associated with NAG synthase deficiency by activating CPS I.[12]

  • Cancer Therapy: Many cancer cells exhibit increased pyrimidine synthesis to support rapid proliferation. Therefore, inhibiting CPS II can be a strategy to impede tumor growth.[11][13] Small-molecule inhibitors targeting the allosteric sites of CPS have been investigated.[13] For instance, H3B-120 is a selective, allosteric inhibitor of CPS I with anticancer activity.[12]

Conclusion

Carbamoyl phosphate synthetase is a multifaceted enzyme with indispensable roles in nitrogen homeostasis and nucleotide metabolism. The distinct characteristics of its isoforms, CPS I and CPS II, provide specific targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer. A thorough understanding of their structure, function, and regulation, facilitated by robust experimental protocols, is crucial for the continued development of novel diagnostics and therapeutics.

References

Initial Efficacy of Carboxyamidotriazole: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Efficacy Studies of Carboxyamidotriazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyamidotriazole (CAI), and its orotate salt form (CTO), is an orally active small molecule that has been investigated for its potential antineoplastic and anti-angiogenic properties.[1][2][3] As a calcium signal transduction inhibitor, CAI's mechanism of action is centered on the inhibition of non-voltage-operated calcium channels on the cell membrane.[1][2] This disruption of calcium influx interferes with crucial cellular processes implicated in cancer progression, including proliferation, angiogenesis, invasion, and metastasis.[1][2] This technical guide provides a comprehensive summary of the initial efficacy studies of Carboxyamidotriazole, presenting key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action

Carboxyamidotriazole exerts its effects by blocking non-voltage-dependent calcium channels, which prevents Ca2+ influx into cells and hampers Ca2+ release from intracellular stores.[2] This primary action leads to the modulation of multiple downstream signal transduction pathways that are frequently dysregulated in cancer.[1][4] Key pathways affected include those involving Vascular Endothelial Growth Factor (VEGF), Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and the PI3K/Akt/mTOR pathway.[1][3][5] By inhibiting these pathways, CAI can suppress endothelial proliferation, tumor cell growth, and the formation of new blood vessels (angiogenesis) that tumors require to grow and spread.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Carboxyamidotriazole and a typical workflow for a clinical trial evaluating its efficacy.

CAI_Mechanism_of_Action cluster_membrane Cell Membrane Ca_Channel Non-Voltage-Gated Calcium Channel Ca_Influx Calcium Influx (Ca2+) CAI Carboxyamidotriazole (CAI) CAI->Ca_Channel Inhibits VEGF_Signaling VEGF Signaling Ca_Influx->VEGF_Signaling Activates PKC_MAPK PKC/MAPK Pathway Ca_Influx->PKC_MAPK Activates PI3K_mTOR PI3K/Akt/mTOR Pathway Ca_Influx->PI3K_mTOR Activates Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis Proliferation Cell Proliferation & Invasion PKC_MAPK->Proliferation PI3K_mTOR->Proliferation

Caption: Mechanism of Action of Carboxyamidotriazole (CAI).

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Refractory Solid Tumors) Dose_Escalation Phase I: Dose Escalation (e.g., 3+3 Design) Patient_Recruitment->Dose_Escalation MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination Safety_Toxicity Safety & Toxicity Monitoring Dose_Escalation->Safety_Toxicity Phase_II_III Phase II/III: Efficacy Evaluation (Combination/Monotherapy) MTD_Determination->Phase_II_III Endpoint_Analysis Endpoint Analysis (PFS, ORR, OS) Phase_II_III->Endpoint_Analysis Phase_II_III->Safety_Toxicity

References

An In-depth Technical Guide on the Structural Analysis and Properties of 3-Carbamoyl-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoyl-2-phenylpropanoic acid, also known as 3-carbamoyloxy-2-phenylpropionic acid, is a primary metabolite of the antiepileptic drug Felbamate.[1][2] While the parent drug's mechanisms of action are relatively well-understood, involving modulation of GABA and NMDA receptors, the specific biological activities of its metabolites are less characterized.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge on the structural analysis and properties of 3-Carbamoyl-2-phenylpropanoic acid. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating available data on its physicochemical properties, biological significance, and synthetic approaches. Due to a notable lack of experimentally verified data, this guide also highlights areas for future research and proposes logical workflows for further investigation.

Physicochemical Properties

The physicochemical properties of 3-Carbamoyl-2-phenylpropanoic acid are crucial for understanding its pharmacokinetic and pharmacodynamic profile. However, much of the available data is based on predictive models and awaits experimental verification.[6]

PropertyValueSource
IUPAC Name 3-carbamoyloxy-2-phenylpropanoic acidN/A
Synonyms 3-Carbamoyl-2-phenylpropionic acid, Benzeneacetic acid, α-[[(aminocarbonyl)oxy]methyl]-[2][6][7]
CAS Number 139262-66-1[6][7]
Molecular Formula C₁₀H₁₁NO₄[6][7]
Molecular Weight 209.2 g/mol [6][7]
Predicted Boiling Point 444.0 ± 38.0 °C[6][7]
Predicted Density 1.325 ± 0.06 g/cm³[6][7]
Predicted pKa 3.58 ± 0.10[6][7]
Melting Point Not available
Solubility Not available
logP Not available

Biological Significance and Activity

3-Carbamoyl-2-phenylpropanoic acid is a significant human metabolite of Felbamate, an antiepileptic drug used for refractory seizures.[3] The metabolic pathway primarily occurs in the liver and involves enzymatic hydroxylation and oxidation of the parent compound.[3]

Unlike other metabolites of Felbamate, such as 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which exhibit significant cytotoxicity, 3-Carbamoyl-2-phenylpropanoic acid has been shown to be non-toxic in in-vitro studies.[1][3] This makes it a valuable negative control in toxicological assessments of Felbamate metabolism.[2]

Cytotoxicity Data

The primary quantitative biological data available for 3-Carbamoyl-2-phenylpropanoic acid is from cytotoxicity assays.

CompoundCell LineAssay TypeEndpointResult (µM)Reference
3-Carbamoyl-2-phenylpropanoic acidCultured FibroblastsGrowth InhibitionGI₅₀> 500[1]
2-phenyl-1,3-propanediol monocarbamateCultured FibroblastsGrowth InhibitionGI₅₀> 500[1]
3-carbamoyl-2-phenylpropionaldehydeCultured FibroblastsGrowth InhibitionGI₅₀53 ± 8[1]
AtropaldehydeCultured FibroblastsGrowth InhibitionGI₅₀4.1 ± 1.1[1]

GI₅₀: The concentration of a substance that causes 50% inhibition of cell growth.

The data indicates a low potential for cytotoxicity for 3-Carbamoyl-2-phenylpropanoic acid.[1][3]

Metabolic Pathway of Felbamate

The formation of 3-Carbamoyl-2-phenylpropanoic acid is a key part of the metabolic cascade of Felbamate. Understanding this pathway is essential for contextualizing its biological role.

Felbamate_Metabolism Felbamate Felbamate Metabolite1 3-carbamoyl-2-phenylpropionaldehyde Felbamate->Metabolite1 CYP450 Oxidation Metabolite2 3-Carbamoyl-2-phenylpropanoic acid (non-toxic) Metabolite1->Metabolite2 Oxidation Metabolite3 Atropaldehyde (reactive/toxic) Metabolite1->Metabolite3 Elimination

Metabolic pathway of Felbamate to its major metabolites.

Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic route for 3-Carbamoyl-2-phenylpropanoic acid starts from 3-hydroxy-2-phenylpropionic acid (Tropic Acid). The key steps involve the protection of the carboxylic acid, carbamoylation of the hydroxyl group, and subsequent deprotection.

Synthesis_Workflow Start 3-hydroxy-2-phenylpropionic acid Step1 Protection of Carboxylic Acid (e.g., as methyl or benzyl ester) Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Carbamoylation of Hydroxyl Group (e.g., with an isocyanate) Intermediate1->Step2 Intermediate2 Protected 3-Carbamoyl-2-phenylpropanoic acid Step2->Intermediate2 Step3 Deprotection of Carboxylic Acid (e.g., hydrolysis or hydrogenolysis) Intermediate2->Step3 FinalProduct 3-Carbamoyl-2-phenylpropanoic acid Step3->FinalProduct

References

Unraveling the Homologs of Group 3 Capsular Polysaccharides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the genetic and functional homologs of Group 3 Capsular Polysaccharide (CPS) biosynthesis machinery across various bacterial species. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in understanding and targeting bacterial pathogenesis.

Capsular polysaccharides (CPS) are critical virulence factors for a multitude of pathogenic bacteria, playing a pivotal role in immune evasion and host colonization. Among these, the Group 3 CPS, particularly the serotype 3 CPS of pathogens like Streptococcus pneumoniae and Escherichia coli, are of significant interest due to their association with invasive disease. Understanding the homologs of the genetic machinery responsible for the biosynthesis of these complex polysaccharides in different species is paramount for the development of novel therapeutics and vaccines.

Introduction to Group 3 Capsular Polysaccharides

Group 3 capsular polysaccharides are a diverse family of surface antigens characterized by their synthesis via an ABC transporter-dependent pathway. The genetic blueprint for this machinery is typically encoded within a cps (capsular polysaccharide synthesis) gene cluster. These clusters are often organized into conserved regions that encode for proteins involved in regulation, precursor synthesis, polymerization, and transport.

In the context of this guide, "[3-CPs]" will refer to the Group 3 capsular polysaccharides and the associated cps gene clusters and proteins, with a particular focus on homologs of the well-characterized serotype 3 CPS systems.

Homologs of Group 3 cps Gene Clusters Across Species

Homologs of the Group 3 cps gene clusters and their protein products have been identified in a range of bacterial species, highlighting a conserved mechanism for capsule production. The table below summarizes key quantitative data on these homologs, focusing on sequence identity and functional conservation.

Gene/Protein Reference Organism Homologous Species Homolog Name/Locus Tag Sequence Identity (%) E-value Functional Notes Reference
Cps3D (Synthase)Streptococcus pneumoniae Serotype 3Streptococcus pneumoniae (other serotypes)Varies>90< 1e-100Conserved synthase function in polysaccharide chain elongation.[1]
CpsI (Biosynthesis Protein)Burkholderia pseudomalleiBurkholderia seminalisNot specifiedup to 90Not specifiedHigh sequence identity within the Burkholderia genus.[2]
CpsI (Biosynthesis Protein)Burkholderia pseudomalleiBurkholderia plantariiNot specifiedup to 90Not specifiedHigh sequence identity within the Burkholderia genus.[2]
CpsI (Biosynthesis Protein)Burkholderia pseudomalleiBurkholderia singularisNot specifiedup to 90Not specifiedHigh sequence identity within the Burkholderia genus.[2]
cps Gene ClusterLactiplantibacillus plantarum YC41Lactiplantibacillus plantarum (other strains)pYC41-borne cpsYC41VariesNot specifiedPlasmid-borne cps gene cluster responsible for CPS biosynthesis.[3]
Group 3 cps Gene ClusterEscherichia coli K10Escherichia coli (other K types)VariesVariesNot specifiedDivergent sequences suggest a long evolutionary history.[4]

Experimental Protocols for Homolog Identification and Characterization

The identification and functional characterization of cps gene homologs rely on a combination of bioinformatic and molecular biology techniques. Below are detailed methodologies for key experiments.

Bioinformatic Identification of Homologs

Objective: To identify putative homologs of Group 3 cps genes and proteins in genomic or proteomic databases.

Protocol:

  • Sequence Retrieval: Obtain the reference amino acid or nucleotide sequences of the Group 3 cps gene cluster from a primary database such as NCBI (e.g., GenBank accession numbers for S. pneumoniae serotype 3).

  • Homology Search: Perform a BLAST (Basic Local Alignment Search Tool) search (BLASTp for protein, BLASTn for nucleotide) against the NCBI non-redundant (nr) database or specific whole-genome shotgun (WGS) databases.

  • Parameter Selection: Use default BLAST parameters, with an initial E-value cutoff of 1e-5 for significant hits.

  • Data Analysis: Analyze the BLAST results, recording the E-value, percent identity, and query coverage for the top hits. Retrieve the full sequences of putative homologs for further analysis.[2]

  • Phylogenetic Analysis: For a deeper evolutionary understanding, perform multiple sequence alignments of the identified homologs using tools like Clustal Omega or MUSCLE. Construct phylogenetic trees using methods such as Neighbor-Joining or Maximum Likelihood to visualize evolutionary relationships.

Gene Inactivation for Functional Characterization

Objective: To confirm the role of a putative cps gene homolog in capsule biosynthesis through targeted gene knockout.

Protocol (based on insertional inactivation in Lactiplantibacillus plantarum): [3]

  • Plasmid Construction:

    • Amplify an internal fragment of the target cps homolog gene using PCR.

    • Clone the amplified fragment into a suicide vector (e.g., pUC19EM) that cannot replicate in the target host.

    • Transform the recombinant plasmid into a suitable E. coli cloning strain for propagation and verification.

  • Bacterial Transformation:

    • Introduce the recombinant suicide plasmid into the target bacterial species (e.g., L. plantarum) via electroporation.

  • Mutant Selection:

    • Select for single-crossover homologous recombinants on selective agar plates containing an appropriate antibiotic (e.g., erythromycin for pUC19EM).

  • Verification of Mutants:

    • Confirm the insertional inactivation of the target gene by PCR using primers flanking the insertion site.

    • Analyze the resulting mutant for a loss or alteration of the capsular phenotype using techniques such as transmission electron microscopy (TEM) or polysaccharide quantification assays.

Visualization of Key Processes

Experimental Workflow for Homolog Identification

experimental_workflow cluster_bioinformatics Bioinformatic Analysis cluster_molecular Molecular Characterization seq_retrieval 1. Sequence Retrieval blast_search 2. BLAST Search seq_retrieval->blast_search data_analysis 3. Data Analysis blast_search->data_analysis phylo_analysis 4. Phylogenetic Analysis data_analysis->phylo_analysis plasmid_const 5. Plasmid Construction data_analysis->plasmid_const Identified Homolog transformation 6. Transformation plasmid_const->transformation mutant_selection 7. Mutant Selection transformation->mutant_selection verification 8. Verification mutant_selection->verification

Caption: Workflow for bioinformatic and molecular identification of cps homologs.

Simplified Group 3 CPS Biosynthesis and Transport Pathway

cps_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane precursors Sugar Precursors repeat_unit Repeat Unit Assembly precursors->repeat_unit polymerization Polymerization repeat_unit->polymerization transporter ABC Transporter polymerization->transporter extracellular Extracellular Space transporter->extracellular capsule Capsular Polysaccharide

Caption: Overview of the Group 3 CPS biosynthesis and transport pathway.

Conclusion

The study of Group 3 capsular polysaccharide homologs provides valuable insights into the conserved mechanisms of bacterial virulence and the evolutionary relationships between different pathogenic species. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore this critical area of microbiology. Further investigation into the structural and functional diversity of these homologs will be instrumental in the development of next-generation antimicrobial strategies.

References

Methodological & Application

Application Notes and Protocols for 3-Carbethoxypsoralen [3-CPs] in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbethoxypsoralen (3-CPs) is a furocoumarin, a class of organic chemical compounds produced by a variety of plants. Unlike its more studied bifunctional analogue, 8-methoxypsoralen (8-MOP), this compound is a monofunctional compound.[1] This means that when activated by ultraviolet A (UVA) radiation, it primarily forms single covalent bonds (mono-adducts) with the pyrimidine bases of DNA.[2] This characteristic is significant because the formation of cross-links by bifunctional compounds like 8-MOP is associated with higher levels of mutagenicity and carcinogenicity.

Research in animal models, specifically mice, has shown that this compound is non-toxic, does not cause skin erythema (reddening), and is not carcinogenic upon topical or intraperitoneal administration followed by UVA exposure.[2] These findings suggest a potentially safer profile for this compound in applications involving photoactivation, such as photochemotherapy.

This document provides detailed application notes and protocols for the use of this compound in murine models, based on available scientific literature. The primary application demonstrated in animal studies is for dermatological research, particularly in models of psoriasis, where its therapeutic activity has been compared to that of 8-MOP.[2]

Key Applications in Animal Models

The primary application of this compound in animal models has been in the context of photochemotherapy for skin disorders. The compound's efficacy is dependent on its photoactivation by UVA light.

  • Topical Photochemotherapy: Local application of a this compound solution or cream followed by UVA irradiation to target skin lesions.

  • Systemic Photochemotherapy: Intraperitoneal (IP) administration followed by whole-body or targeted UVA irradiation.

Quantitative Data Summary

The following table summarizes key parameters from in vivo mouse studies. Note the absence of data for a pulmonary fibrosis model, as existing research has focused on dermatological applications.

ParameterTopical ApplicationIntraperitoneal (IP) Administration
Animal Model Mouse (strains unspecified in abstracts)Mouse (strains unspecified in abstracts)
Application Psoriasis Model / Carcinogenicity TestingCarcinogenicity Testing
This compound Formulation Solution/Cream (vehicle unspecified)Solution (vehicle unspecified)
Dosage Concentration unspecified in available abstractsDosage unspecified in available abstracts
Administration Route Skin ApplicationIntraperitoneal Injection
UVA Radiation Yes, following applicationYes, following administration
Observed Outcome Therapeutic activity comparable to 8-MOP for clearing psoriatic lesions, but without hyperpigmentation. No skin tumors observed.[2][3]No skin tumors observed.[3]

Experimental Protocols

Due to the limited detailed protocols in the public domain, the following are generalized methodologies based on standard practices for psoralen administration in mice and findings from carcinogenicity studies.[3]

Protocol 1: Topical this compound Administration in a Murine Model of Psoriasis

This protocol is designed to assess the therapeutic efficacy of topical this compound and UVA (PUVA) therapy.

1. Animal Model and Induction of Psoriasis-like Lesions:

  • Animals: Use an appropriate mouse strain (e.g., BALB/c or SKH-1 hairless mice), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Induction: Psoriasis-like skin inflammation can be induced using various methods, such as the daily topical application of imiquimod cream (5%) on a shaved area of the back for 5-7 consecutive days.

2. Preparation and Administration of this compound:

  • Formulation: Prepare a solution or cream of this compound at the desired concentration (e.g., 0.1% w/v) in a suitable vehicle (e.g., ethanol, acetone, or a standard cream base). A vehicle-only control group is essential.

  • Application: 30 minutes before UVA irradiation, topically apply a standardized volume (e.g., 100 µL) of the this compound formulation or vehicle control to the inflamed skin area.

3. UVA Irradiation:

  • Equipment: Use a UVA irradiation source with a peak emission around 365 nm.

  • Procedure: Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail) to ensure they remain immobile. Place the animals in the irradiation chamber, ensuring the target skin area is exposed.

  • Dose: Irradiate with a specific dose of UVA (e.g., 1-2 J/cm²). The dose should be determined based on preliminary studies to be therapeutic but non-erythematogenic.

4. Treatment Schedule and Evaluation:

  • Schedule: Repeat the treatment (this compound application followed by UVA) 3-4 times per week for 2-3 weeks.

  • Evaluation:

    • Clinical Scoring: Monitor the severity of skin lesions daily or every other day using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and thickness.

    • Histology: At the end of the study, euthanize the animals and collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Biomarker Analysis: Use techniques like immunohistochemistry or qPCR on skin samples to measure levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) and proliferation markers (e.g., Ki-67).

Protocol 2: Systemic (Intraperitoneal) this compound Administration for Carcinogenicity Testing

This protocol is adapted from studies evaluating the safety of systemic this compound with UVA exposure.[3]

1. Animal Model:

  • Animals: Use a hairless mouse strain (e.g., SKH-1) susceptible to UV-induced skin tumors, aged 6-8 weeks.

  • Housing: House animals under standard conditions with a 12-hour light/dark cycle.

2. Preparation and Administration of this compound:

  • Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for intraperitoneal injection (e.g., sterile saline with a solubilizing agent like a small percentage of DMSO or Tween 80). The final concentration should be calculated based on the target dose in mg/kg.

  • Injection: Administer the this compound solution via intraperitoneal (IP) injection. The volume should typically not exceed 10 mL/kg body weight.

3. UVA Irradiation:

  • Timing: Irradiate the animals 30-60 minutes post-injection to allow for systemic distribution of the compound.

  • Procedure: Place the conscious animals in a chamber that allows for free movement and whole-body exposure to UVA radiation.

  • Dose: Deliver a controlled dose of UVA radiation. For chronic carcinogenicity studies, this is typically a suberythemal dose repeated several times a week.

4. Study Design and Evaluation:

  • Groups: Include a control group receiving vehicle only, a group receiving this compound only, a group receiving UVA only, and the experimental group receiving this compound plus UVA.

  • Duration: The study should be long-term, typically spanning 20-40 weeks, to allow for tumor development.

  • Evaluation:

    • Tumor Watch: Observe the animals at least twice weekly for the appearance of skin tumors. Record the time of onset, location, and number of tumors for each animal.

    • Histopathology: At the end of the study, or when tumors reach a predetermined size, euthanize the animals. Perform a full necropsy and conduct histopathological examination of all skin tumors and major organs to confirm the diagnosis and check for systemic toxicity.

Visualization of Concepts

Experimental Workflow for Topical this compound Application

G cluster_prep Preparation Phase cluster_treat Treatment Cycle (Repeated) cluster_eval Evaluation Phase acclimate Animal Acclimatization (1 week) induce Induce Psoriasis-like Lesions (e.g., Imiquimod) acclimate->induce apply_3cps Topical Application of this compound or Vehicle induce->apply_3cps wait Wait (30 min) apply_3cps->wait irradiate Anesthetize & UVA Irradiate wait->irradiate monitor Clinical Scoring (PASI) irradiate->monitor collect Euthanasia & Sample Collection monitor->collect analyze Histology & Biomarker Analysis collect->analyze

Workflow for topical this compound in a psoriasis mouse model.
Proposed Mechanism: DNA Monoadduct Formation

The key mechanistic difference between monofunctional this compound and bifunctional psoralens like 8-MOP is in their interaction with DNA upon UVA activation.

G cluster_3cps 3-Carbethoxypsoralen (Monofunctional) cluster_8mop 8-Methoxypsoralen (Bifunctional) dna1 DNA Double Helix intercalation1 This compound Intercalates into DNA dna1->intercalation1 uva1 UVA Light uva1->intercalation1 adduct1 DNA Monoadduct (Single Strand Bond) intercalation1->adduct1 repair1 Cellular Repair (Generally Efficient) adduct1->repair1 dna2 DNA Double Helix intercalation2 8-MOP Intercalates into DNA dna2->intercalation2 uva2 UVA Light uva2->intercalation2 adduct2 Interstrand Cross-link (Bonds Both Strands) intercalation2->adduct2 repair2 Complex Repair (Higher Error-rate) adduct2->repair2

Comparison of DNA interaction by monofunctional vs. bifunctional psoralens.

References

Application Notes and Protocols for the Analysis of 3-Chloropropane-1,2-diol (3-CPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils, savory food products, and infant formula.[1][2] The presence of these compounds is a significant concern for food safety and public health due to their potential health risks. Toxicological studies have indicated that 3-MCPD can cause adverse effects on the kidneys and male reproductive organs and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][4] In the body, 3-MCPD esters are largely hydrolyzed to free 3-MCPD in the gastrointestinal tract.[1]

Accurate and reliable analytical methods are crucial for monitoring the levels of 3-CPs in food products to ensure consumer safety and for research into mitigation strategies. This document provides detailed application notes and protocols for the development and validation of an assay for the determination of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique for this analysis.

Signaling Pathway of 3-MCPD Toxicity

3-MCPD exerts its toxicity through multiple mechanisms, primarily targeting the kidneys and the male reproductive system. The key signaling pathways involved include the induction of apoptosis (programmed cell death) and the disruption of cellular energy metabolism.

In renal cells, 3-MCPD and its esters can induce nephrotoxicity by activating the JNK/p53 signaling pathway.[5][6][7] This leads to an imbalance in pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately triggering tubular cell apoptosis.[5][7] Furthermore, 3-MCPD has been shown to impair the mitochondrial oxidative phosphorylation system, leading to reduced ATP synthesis and the generation of reactive oxygen species (ROS), which contributes to cellular damage.[8][9] The apoptotic cascade is further activated through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[8][10]

In the context of male reproductive toxicity, 3-MCPD has been shown to reduce sperm motility and fertility.[11][12] A key mechanism is the reduction of H+-ATPase expression in the cauda epididymis, which alters the pH and disrupts sperm maturation.[11][12][13] 3-MCPD can also interfere with testosterone signaling in Sertoli cells, impairing spermatogenesis.[14]

3-MCPD Toxicity Signaling Pathway cluster_kidney Renal Toxicity cluster_repro Male Reproductive Toxicity MCPD_kidney 3-MCPD Esters JNK_p53 Activation of JNK/p53 Pathway MCPD_kidney->JNK_p53 induces Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ ROS) MCPD_kidney->Mitochondrial_Dysfunction causes Death_Receptor Death Receptor Pathway MCPD_kidney->Death_Receptor activates Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio JNK_p53->Bax_Bcl2 Apoptosis_Kidney Tubular Cell Apoptosis Bax_Bcl2->Apoptosis_Kidney leads to Mitochondrial_Dysfunction->Apoptosis_Kidney contributes to Caspase_Activation_Kidney Caspase Activation Death_Receptor->Caspase_Activation_Kidney Caspase_Activation_Kidney->Apoptosis_Kidney MCPD_repro 3-MCPD H_ATPase ↓ H+-ATPase Expression (in Epididymis) MCPD_repro->H_ATPase reduces Sertoli_Cell Sertoli Cell Dysfunction MCPD_repro->Sertoli_Cell induces pH_change Altered Epididymal pH H_ATPase->pH_change Sperm_Maturation Disrupted Sperm Maturation pH_change->Sperm_Maturation Sperm_Motility ↓ Sperm Motility Sperm_Maturation->Sperm_Motility Testosterone_Signaling Disturbed Testosterone Signaling Sertoli_Cell->Testosterone_Signaling Spermatogenesis Impaired Spermatogenesis Testosterone_Signaling->Spermatogenesis

Diagram of 3-MCPD toxicity signaling pathways in kidney and male reproductive system.

Assay Development and Validation

The most common analytical approach for the determination of this compound is gas chromatography-mass spectrometry (GC-MS). This typically involves an indirect method where the 3-MCPD esters are hydrolyzed to free 3-MCPD, which is then derivatized to a more volatile compound for GC analysis.

Experimental Workflow

The general workflow for the analysis of this compound in a food matrix involves sample preparation (extraction and hydrolysis), derivatization, and instrumental analysis.

This compound Assay Experimental Workflow Sample Food Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Alkaline Transesterification (Hydrolysis of Esters) Extraction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Derivatization with Phenylboronic Acid (PBA) Neutralization->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification using Isotope-Labeled Internal Standard GCMS->Quantification

General experimental workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific food matrices.

1. Sample Preparation and Lipid Extraction

  • Weigh approximately 1 g of the homogenized food sample into a centrifuge tube.

  • Add an internal standard solution (e.g., 3-MCPD-d5).

  • For solid samples, perform a lipid extraction using a suitable solvent system (e.g., hexane/isopropanol). For liquid samples, a liquid-liquid extraction may be appropriate.

  • Evaporate the solvent to obtain the lipid extract.

2. Transesterification (Hydrolysis)

  • To the lipid extract, add a solution of sodium methoxide in methanol.

  • Incubate the mixture to allow for the transesterification of 3-MCPD esters to free 3-MCPD.

  • Neutralize the reaction with an acidic solution (e.g., sulfuric acid in methanol).

3. Derivatization

  • Extract the free 3-MCPD into an organic solvent (e.g., hexane).

  • Add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., acetone) to the extract.

  • Allow the derivatization reaction to proceed at room temperature. The PBA reacts with the diol group of 3-MCPD to form a more volatile cyclic ester.

4. GC-MS Analysis

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

    • Injector: Splitless mode.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the PBA derivative of 3-MCPD and its internal standard.

5. Quantification

  • Quantify the concentration of 3-MCPD by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MCPD standards.

Assay Validation Data

The following tables summarize typical validation parameters for the GC-MS analysis of this compound, compiled from various studies.

Table 1: Linearity and Range

AnalyteLinear Range (mg/kg)Correlation Coefficient (r²)Reference
3-MCPD0.25 - 6.00> 0.999[15]
3-MCPD0.009 - 1.3> 0.99[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (mg/kg)LOQ (mg/kg)MatrixReference
3-MCPD0.110.14Edible Oil[6]
3-MCPD0.003 (µg/kg)0.009 (µg/kg)Various Foods[14]
3-MCPD0.10.2Vegetable Oils
Bound 3-MCPD-0.3Lipid Basis[10]

Table 3: Recovery and Precision

AnalyteSpiked Level (mg/kg)Recovery (%)Repeatability (RSDr %)Within-Lab Reproducibility (RSDR %)Reference
3-MCPD Esters0.3, 2.1, 7.291.7 - 105.91.7 - 16-[10]
3-MCPD Esters-92.80 - 105.22-4.18 - 5.63[6]
3-MCPD Diesters & Monoesters-74 - 986.9 - 11.56.8 - 16.2

Conclusion

The GC-MS method described provides a robust and sensitive approach for the determination of this compound in various food matrices. Proper method validation is essential to ensure the accuracy and reliability of the results. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists involved in the analysis of these important food contaminants. Understanding the toxicological pathways of this compound further underscores the importance of monitoring their levels in the food supply.

References

Application Notes and Protocols for Tetrahydroisoquinoline Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data for "(3-Carbamoyl-2-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid" derivatives (3-CPs). The following application notes and protocols are based on the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) and 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related and have significant applications in neuroscience research.

Introduction to Tetrahydroisoquinoline Derivatives in Neuroscience

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] In the field of neuroscience, THIQ derivatives have been extensively explored as potential therapeutic agents for a range of neurological and neurodegenerative disorders. Their diverse pharmacological profiles stem from their ability to interact with various targets within the central nervous system (CNS).

This document provides an overview of the key applications of THIQ derivatives in neuroscience research, including their roles as neuroprotective agents, modulators of neurotransmitter systems, and potential therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's. Detailed experimental protocols and quantitative data from relevant studies are presented to guide researchers in this field.

Neuroprotective Applications of THIQ Derivatives

Several THIQ derivatives have demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage.

Protection against MPTP-Induced Neurotoxicity

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) has been shown to protect against the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce Parkinsonism in animal models.[4][5][6] The neuroprotective effect is partly attributed to the reduction of free radicals.[4]

Quantitative Data:

CompoundModelEndpointResultReference
1-MeTIQMPTP-treated ratsDopaminergic spontaneous firingSignificantly inhibited the decrease in firing induced by a high dose of MPTP.[4]
1-MeTIQMPTP-treated ratsThiobarbituric acid-reactive substances (TBARS) in the substantia nigraSignificantly suppressed the MPTP-induced increase in TBARS.[4]
1-Me-N-propargyl-TIQMPTP-treated miceStriatal dopamine contentInhibited the MPTP-induced reduction.[6]
1-Me-N-propargyl-TIQMPTP-treated miceNigral tyrosine hydroxylase-positive cellsBlocked the MPTP-induced reduction in cell number.[6]

Experimental Protocol: Evaluation of Neuroprotection in an MPTP Mouse Model [6]

  • Animal Model: Male C57BL/6 mice are commonly used.

  • MPTP Administration: MPTP is administered intraperitoneally (i.p.) at a dose of 30 mg/kg.

  • THIQ Derivative Treatment: The test compound (e.g., 1-Me-N-propargyl-TIQ) is administered i.p. at a specified dose (e.g., 20 mg/kg) 30 minutes before each MPTP injection.

  • Behavioral Assessment: Bradykinesia can be assessed using tests like the pole test or rotarod test.

  • Neurochemical Analysis: Seven days after the final MPTP injection, animals are sacrificed, and the striatum is dissected. Dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry: The brain is fixed, and sections of the substantia nigra are stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons.

G cluster_workflow Experimental Workflow for MPTP Neuroprotection Study start Start animal_model Select C57BL/6 Mice start->animal_model thiq_admin Administer THIQ Derivative (i.p.) animal_model->thiq_admin mptp_admin Administer MPTP (i.p.) behavioral Behavioral Testing (e.g., Pole Test) mptp_admin->behavioral thiq_admin->mptp_admin sacrifice Sacrifice (Day 7) behavioral->sacrifice striatum Dissect Striatum sacrifice->striatum sn Fix Substantia Nigra sacrifice->sn hplc HPLC Analysis (Dopamine Levels) striatum->hplc ihc Immunohistochemistry (TH+ Neurons) sn->ihc end End hplc->end ihc->end

Experimental workflow for assessing neuroprotection against MPTP toxicity.

NMDA Receptor Antagonism and Neuroprotection in Ischemia

Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, exhibiting anticonvulsant and neuroprotective activities in models of cerebral ischemia.[7]

Quantitative Data:

CompoundModelEndpointResultReference
(+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline HCl ((+)-1a)i.c.v. NMDA-induced seizures in miceAnticonvulsant activityMost effective anticonvulsant in the series.[7]
(+)-1aIschemia-induced neuronal degeneration in rats (CA1 hippocampal neurons)NeuroprotectionProtected neurons at 32 mg/kg i.p.[7]
(+)-1aHypoxia in miceAnti-hypoxic activityActive at 3.2-32 mg/kg i.p.[7]

Experimental Protocol: Evaluation of Anticonvulsant Activity [7]

  • Animal Model: Male ICR mice are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.).

  • NMDA Injection: After a set time (e.g., 30 minutes), N-methyl-D-aspartate (NMDA) is injected intracerebroventricularly (i.c.v.).

  • Seizure Observation: Mice are observed for the onset of clonic-tonic convulsions and mortality for 30 minutes after NMDA injection.

  • Data Analysis: The percentage of mice protected from convulsions and death is calculated. ED50 values can be determined.

G cluster_pathway NMDA Receptor Antagonism by THIQ Derivatives Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity THIQ THIQ Derivative THIQ->NMDA_R Blockade G cluster_pathway Modulation of APP Processing by THIQ Derivatives APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha cleavage Abeta (Neurotoxic) APP->Abeta cleavage alpha_secretase α-secretase alpha_secretase->APP gamma_secretase γ-secretase gamma_secretase->APP THIQ THIQ Derivative THIQ->alpha_secretase Stimulates THIQ->gamma_secretase Inhibits

References

Application Notes and Protocols for 3-Carboxyphenyl-Substituted Compounds (3-CPs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "[3-CPs]" is not a universally recognized abbreviation for a specific therapeutic agent. The following information is provided as a representative guideline for a hypothetical class of compounds, herein referred to as 3-Carboxyphenyl-Substituted compounds (this compound), which are postulated to act as inhibitors of the MEK1/2 signaling pathway. Researchers should establish the specific dosage, administration, and safety profile for their particular 3-CP molecule of interest through rigorous preclinical testing.

Introduction

The 3-Carboxyphenyl-Substituted compounds (this compound) are a novel class of synthetic small molecules designed to target key nodes in cellular signaling cascades. This document outlines the proposed dosage and administration for in vitro and in vivo research applications, along with detailed protocols for assessing their biological activity. The primary mechanism of action for the representative compound, designated 3-CP-82, is the selective inhibition of MEK1/2, a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

Dosage and Administration

In Vitro Dosage Guidelines

The following table summarizes the recommended concentration ranges for in vitro experiments using 3-CP-82. The optimal concentration will vary depending on the cell line and the specific experimental endpoint.

Parameter Cell-Based Assays Biochemical Assays
Working Concentration 0.1 - 10 µM10 - 500 nM
Incubation Time 24 - 72 hours1 - 2 hours
Solvent DMSO (Dimethyl Sulfoxide)DMSO
Final DMSO Concentration < 0.1% (v/v)< 1% (v/v)
Storage of Stock Solution -20°C (10 mM in 100% DMSO)-20°C (10 mM in 100% DMSO)
In Vivo Administration Guidelines (Murine Models)

The administration guidelines for in vivo studies using 3-CP-82 in a murine xenograft model are presented below. These are starting recommendations and should be optimized for specific tumor models and mouse strains.

Parameter Intravenous (IV) Oral Gavage (PO)
Dosage Range 5 - 20 mg/kg20 - 100 mg/kg
Dosing Frequency Once daily (QD) or every other day (QoD)Twice daily (BID)
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline0.5% Methylcellulose in sterile water
Maximum Injection Volume 10 mL/kg10 mL/kg
Monitoring Body weight, tumor volume, clinical signs of toxicityBody weight, tumor volume, clinical signs of toxicity

Signaling Pathway

MEK_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Three_CPs This compound Three_CPs->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Protocol: Western Blot for Phospho-ERK Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on MEK1/2 activity by measuring the phosphorylation of its downstream target, ERK1/2.

Materials:

  • Cancer cell line (e.g., A375, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-CP compound (10 mM stock in DMSO)

  • Growth factor (e.g., EGF, 100 ng/mL)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phospho-ERK levels to total ERK and the loading control (GAPDH).

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Seed Cells (6-well plate) B 2. Serum Starve (18-24 hours) A->B C 3. Pretreat with this compound (2 hours) B->C D 4. Stimulate with EGF (15 minutes) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Immunoblotting (p-ERK, t-ERK, GAPDH) F->G H 8. ECL Detection & Analysis G->H

Caption: Workflow for assessing p-ERK inhibition via Western Blot.

Application Notes and Protocols for In Vitro Studies of 3-Chloropropanols (3-CPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro protocols for studying 3-chloropropanols (3-CPs), with a primary focus on 3-monochloropropane-1,2-diol (3-MCPD), a significant food contaminant. 3-MCPD and its esters are of toxicological concern due to their potential adverse health effects, including nephrotoxicity and carcinogenicity.[1][2][3][4] In vitro studies are crucial for elucidating the mechanisms of 3-MCPD-induced toxicity and for screening potential therapeutic interventions.

Mechanism of Action and Signaling Pathways

3-MCPD is known to induce cellular toxicity primarily through the induction of oxidative stress and mitochondrial dysfunction.[5] This leads to a cascade of events, including increased production of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (MMP), and ultimately, the activation of cell death signaling pathways.[5] While the genotoxic potential of 3-MCPD has been observed in some in vitro tests, there is no conclusive evidence of it being genotoxic in vivo.[4][6] The primary target organs for 3-MCPD toxicity in vivo are the kidneys, liver, testes, and heart.[2][5]

Diagram: 3-MCPD Induced Cell Death Signaling Pathway

3-MCPD_Signaling_Pathway 3_MCPD 3-MCPD Exposure Mitochondria Mitochondrial Dysfunction 3_MCPD->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP_Collapse MMP Collapse Mitochondria->MMP_Collapse Apoptosis Apoptosis/Cell Death ROS->Apoptosis Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Simplified signaling pathway of 3-MCPD-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on 3-MCPD. This data provides insights into the cytotoxic concentrations and effects on various cellular parameters.

Cell LineCompoundConcentration RangeKey FindingsReference
HK-2 (Human Kidney Proximal Tubule)3-MCPD and its esters0 - 100 µMMild cytotoxicity at highest concentrations, associated with mitochondrial dysfunction and transient metabolic perturbations.[7]
HEK-293 (Human Embryonic Kidney)3-MCPD10 - 200 µMDecreased cell proliferation.[5]
Isolated Rat Liver and Kidney Cells3-MCPDNot specifiedIncreased ROS levels, collapse of mitochondrial membrane potential, and activation of cell death signaling.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the toxicological effects of 3-MCPD are provided below.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of 3-MCPD on cultured cells.

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow Cell_Culture Seed cells in 96-well plate Treatment Treat with 3-MCPD (24h) Cell_Culture->Treatment MTT Add MTT reagent Treatment->MTT Incubation Incubate (2-4h) MTT->Incubation Solubilization Add solubilization solution Incubation->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HK-2 or HEK-293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of 3-MCPD (e.g., 0-100 µM) for 24 hours.[7]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the intracellular generation of ROS following exposure to 3-MCPD.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with 3-MCPD as described in the cell viability assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (MMP) Assay

This protocol assesses changes in the mitochondrial membrane potential, an indicator of mitochondrial dysfunction.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with 3-MCPD as described previously.

  • JC-1 Staining: After treatment, incubate the cells with 5 µg/mL of the JC-1 probe in culture medium for 20 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence of JC-1 aggregates (red) at an excitation/emission of 560/595 nm and JC-1 monomers (green) at an excitation/emission of 485/535 nm. A decrease in the red/green fluorescence intensity ratio indicates a collapse in MMP.[5]

These protocols provide a foundational framework for the in vitro assessment of this compound. Researchers should adapt and optimize these methods based on their specific cell models and experimental objectives.

References

Application Notes and Protocols for Studying Protein Inhibition by 3-Chloropropanols (3-CPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropanols (3-CPs) are a group of chemical contaminants that form in foods during processing at high temperatures, particularly in the presence of fat and salt.[1][2] The most prevalent and studied member of this group is 3-chloro-1,2-propanediol (3-MCPD).[2] Found in a variety of foods like refined vegetable oils, soy sauce, and bakery products, 3-MCPD and its fatty acid esters are of significant concern to public health.[3][4] Toxicological studies have demonstrated that 3-MCPD has carcinogenic potential and can cause adverse effects on the kidneys and male reproductive organs in animal models.[3][5][6]

The toxicity of 3-MCPD is believed to stem from its interaction with and subsequent inhibition of various cellular proteins, leading to disruption of critical metabolic and signaling pathways.[5][6] This document provides detailed application notes and protocols for researchers interested in studying the mechanisms of protein inhibition by this compound, with a focus on 3-MCPD. It covers the proposed mechanisms of action, key affected cellular pathways, and comprehensive protocols for investigating these effects.

Mechanism of Protein Inhibition: Covalent Adduction and Metabolic Disruption

The primary mechanism of 3-MCPD-induced protein inhibition is not through classical reversible binding but is thought to involve two main processes:

  • Metabolic Disruption : 3-MCPD and its metabolites, such as β-chlorolactic acid, are known to interfere with key metabolic pathways, most notably glycolysis.[6][7] This interference can lead to a reduction in cellular energy production and an accumulation of metabolic intermediates, indirectly affecting protein function and cellular health.

  • Protein Adduct Formation : Like many toxicants, 3-MCPD and its reactive metabolites can act as electrophiles, covalently binding to nucleophilic residues (e.g., cysteine, lysine) on proteins. This process, known as protein adduction, can alter the protein's structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and triggering of cellular stress responses.

Below is a diagram illustrating the proposed toxicological mechanism of 3-MCPD.

Proposed Mechanism of 3-MCPD Toxicity MCPD 3-MCPD Metabolites Reactive Metabolites (e.g., β-chlorolactic acid) MCPD->Metabolites Metabolism Proteins Cellular Proteins Metabolites->Proteins Covalent Binding Glycolysis Glycolysis Enzymes (e.g., GAPDH, TPI) Metabolites->Glycolysis Inhibition Adducts Protein Adducts Dysfunction Protein Dysfunction Adducts->Dysfunction Inhibition Enzyme Inhibition Glycolysis->Inhibition Stress Oxidative Stress (Gstp1 induction) Inhibition->Stress Dysfunction->Stress Apoptosis Apoptosis Stress->Apoptosis Toxicity Organ Toxicity (Kidney, Testis) Apoptosis->Toxicity

A diagram illustrating the proposed toxicological mechanism of 3-MCPD.

Affected Signaling Pathways

Proteomic and metabolomic studies have revealed that 3-MCPD exposure impacts several critical cellular pathways.[5] The primary targets include energy metabolism and cellular stress responses.

  • Carbohydrate Metabolism : 3-MCPD is known to inhibit key enzymes in glycolysis, disrupting the cell's main energy production pathway.[6]

  • Lipid Metabolism : Alterations in fatty acid and glycerophospholipid metabolism have been observed, indicating a broader impact on cellular metabolic homeostasis.[5]

  • Oxidative Stress Response : Cells respond to 3-MCPD-induced stress by upregulating protective enzymes. A notable example is the induction of Glutathione S-transferase pi 1 (Gstp1), a key enzyme in detoxification.[5]

  • Apoptosis : Prolonged or high-level exposure to 3-MCPD can overwhelm cellular defense mechanisms, leading to programmed cell death or apoptosis.

The following diagram visualizes the key cellular pathways affected by 3-MCPD.

Cellular Pathways Affected by 3-MCPD cluster_input Stressor cluster_pathways Affected Pathways cluster_outcomes Cellular Outcomes MCPD 3-MCPD Glycolysis Glycolysis Inhibition MCPD->Glycolysis Lipid_Metabolism Altered Lipid Metabolism MCPD->Lipid_Metabolism Oxidative_Stress Oxidative Stress MCPD->Oxidative_Stress Energy_Deficit Energy Deficit Glycolysis->Energy_Deficit Gstp1 Gstp1 Induction Oxidative_Stress->Gstp1 Apoptosis Apoptosis Energy_Deficit->Apoptosis Gstp1->Apoptosis Protection Toxicity Cellular Toxicity Apoptosis->Toxicity

Key cellular pathways impacted by 3-MCPD exposure.

Quantitative Data Summary: Proteomic Changes Induced by 3-MCPD

The most effective way to study the broad impact of 3-MCPD on the proteome is through comparative proteomics. Studies on rats treated with 3-MCPD have identified several proteins whose expression levels are significantly altered.[1][5][6] The following table summarizes key protein changes observed in rat kidney and testis tissue following 3-MCPD administration.

ProteinOrganChange in ExpressionAssociated PathwayReference
Glutathione S-transferase pi 1 (Gstp1)KidneyUpregulatedOxidative Stress, Detoxification[5]
VimentinKidneyUpregulatedCytoskeleton, Cell Structure[5]
Annexin A5KidneyUpregulatedApoptosis, Signal Transduction[5]
Aldehyde dehydrogenaseKidneyDownregulatedAmino Acid Metabolism[5]
Enolase 1KidneyDownregulatedCarbohydrate Metabolism (Glycolysis)[5]
Protein DJ-1 (PARK7)TestisUpregulatedOxidative Stress Response[1]
Triosephosphate isomerase (TPI)TestisDownregulatedCarbohydrate Metabolism (Glycolysis)[6]
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)TestisDownregulatedCarbohydrate Metabolism (Glycolysis)[6]

Experimental Protocols

To investigate the effects of this compound on protein expression and potential inhibition, a comparative proteomics approach is highly recommended. Below is a detailed protocol for a typical experiment using 2D-gel electrophoresis followed by mass spectrometry.

Protocol 1: Comparative Proteomics of 3-MCPD-Treated Cells/Tissues

This protocol outlines the steps to identify proteins that are differentially expressed in response to 3-MCPD treatment.

1. Sample Preparation (from Tissue or Cultured Cells)

  • Treatment : Expose cultured cells (e.g., HEK293, HepG2) or laboratory animals (e.g., Wistar rats) to the desired concentration of 3-MCPD. Include a vehicle-treated control group.[1][5]

  • Harvesting :

    • Cells : Wash cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, protease inhibitors).

    • Tissues : Excise the target organ (e.g., kidney, testis), wash with ice-cold PBS, and homogenize in lysis buffer.

  • Protein Extraction :

    • Incubate the lysate/homogenate on ice for 30-60 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification : Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

2. First Dimension: Isoelectric Focusing (IEF)

  • Sample Loading : Load an equal amount of protein (typically 150-250 µg) from each sample (control and treated) onto an immobilized pH gradient (IPG) strip (e.g., pH 3-10).[1] The protein is mixed with a rehydration buffer that matches the lysis buffer composition.

  • Rehydration : Allow the IPG strip to rehydrate with the sample overnight at room temperature.

  • Focusing : Perform isoelectric focusing according to the manufacturer's protocol for the IEF system. This separates proteins based on their isoelectric point (pI).

3. Second Dimension: SDS-PAGE

  • Equilibration : Equilibrate the focused IPG strip in two steps to prepare it for the second dimension.[8]

    • Step 1 (Reduction) : Incubate the strip for 15 minutes in an equilibration buffer containing SDS and DTT to reduce disulfide bonds.

    • Step 2 (Alkylation) : Incubate for another 15 minutes in an equilibration buffer containing SDS and iodoacetamide to alkylate the reduced sulfhydryl groups, preventing them from re-oxidizing.[8]

  • Gel Electrophoresis :

    • Place the equilibrated IPG strip onto the top of a large-format SDS-polyacrylamide gel.

    • Seal the strip in place with molten agarose.

    • Run the electrophoresis at a constant voltage or current until the dye front reaches the bottom of the gel. This separates proteins based on their molecular weight.

4. Protein Visualization and Image Analysis

  • Staining : Stain the gel with a sensitive protein stain, such as Coomassie Brilliant Blue or a silver stain, to visualize the protein spots.

  • Scanning : Digitize the gel image using a high-resolution scanner.

  • Analysis : Use specialized 2D gel analysis software to detect spots, match spots between control and treated gels, and quantify differences in spot intensity. Identify spots that show a statistically significant change in expression.

5. Protein Identification by Mass Spectrometry (MS)

  • Spot Excision : Carefully excise the protein spots of interest from the gel.

  • In-Gel Digestion :

    • Destain the gel pieces.

    • Dehydrate and rehydrate the gel pieces with a solution containing a proteolytic enzyme, typically trypsin.

    • Incubate overnight at 37°C to allow the enzyme to digest the protein into smaller peptides.

  • Peptide Extraction : Extract the resulting peptides from the gel pieces using a series of washes with acetonitrile and formic acid.

  • Mass Spectrometry :

    • Analyze the extracted peptides using Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[5][9]

    • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS) and then fragment them to obtain sequence information (MS/MS).

  • Database Searching : Search the obtained peptide mass and fragmentation data against a protein database (e.g., Swiss-Prot, NCBInr) using a search engine like MASCOT or Sequest to identify the protein.

The diagram below outlines the experimental workflow for this proteomics study.

Experimental Workflow for 3-MCPD Proteomics Study cluster_sample Sample Preparation cluster_2de 2D-Gel Electrophoresis cluster_analysis Analysis & Identification Treatment Cell/Animal Treatment (Control vs. 3-MCPD) Lysis Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification Lysis->Quant IEF 1st Dimension: IEF (Separation by pI) Quant->IEF Load Sample SDS 2nd Dimension: SDS-PAGE (Separation by MW) IEF->SDS Equilibration Stain Gel Staining & Image Analysis SDS->Stain Excision Spot Excision Stain->Excision Identify Differential Spots Digestion In-Gel Digestion (Trypsin) Excision->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS DB Database Search & Protein ID MS->DB

References

Application Notes and Protocols: 3-Cyanopyridines as Tools for Genetic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridines (3-CPs) are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Their unique chemical scaffold allows for diverse functionalization, leading to the development of potent and selective modulators of various biological targets. This makes them invaluable tools for dissecting complex genetic pathways, particularly in the context of cancer and other proliferative diseases. These application notes provide an overview of the utility of this compound in genetic pathway analysis, supported by detailed experimental protocols for their application.

Applications in Genetic Pathway Analysis

3-Cyanopyridine derivatives have been successfully employed to investigate and target several critical signaling pathways implicated in cell proliferation, survival, and apoptosis. By selectively inhibiting key protein kinases or modulating the expression of essential regulatory proteins, this compound can be used to elucidate the functional roles of these pathways and to identify potential therapeutic intervention points.

Key applications include:

  • Inhibition of Protein Kinases: Many this compound have been designed as potent inhibitors of protein kinases that are often dysregulated in cancer. These include Pim-1, a serine/threonine kinase involved in cell survival and proliferation, and receptor tyrosine kinases such as VEGFR-2 and HER-2, which are crucial for angiogenesis and tumor growth.[1][2]

  • Modulation of Apoptosis Regulators: Certain 3-CP derivatives have been shown to downregulate the expression of anti-apoptotic proteins like survivin.[3] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, contributing to therapeutic resistance.

  • Induction of Cell Cycle Arrest and Apoptosis: By targeting key cellular pathways, this compound can induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells. This makes them useful for studying the mechanisms that control cell fate.[3]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 3-cyanopyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1
5cPC-3 (Prostate)14.4 ± 0.38[3]
MDA-MB-231 (Breast)20 ± 0.17[3]
HepG2 (Liver)15 ± 0.64[3]
5ePC-3 (Prostate)4.46 ± 0.51[3]
MDA-MB-231 (Breast)3.59 ± 0.42[3]
HepG2 (Liver)6.01 ± 0.53[3]
Series 2
4bHepG-2 (Liver)>25[4]
HCT-116 (Colon)20.19 ± 0.96[4]
MCF-7 (Breast)18.31 ± 0.89[4]
PC3 (Prostate)17.25 ± 0.85[4]
4cHepG-2 (Liver)8.02 ± 0.38[4]
HCT-116 (Colon)7.15 ± 0.35[4]
MCF-7 (Breast)15.74 ± 0.78[4]
PC3 (Prostate)13.64 ± 0.67[4]
4dHepG-2 (Liver)6.95 ± 0.34[4]
HCT-116 (Colon)8.35 ± 0.42[4]
MCF-7 (Breast)8.50 ± 0.42[4]
PC3 (Prostate)14.08 ± 0.70[4]
Series 3
7hMCF-7 (Breast)1.89 ± 0.08[5]
8fMCF-7 (Breast)1.69[5]
Compound IDTarget KinaseIC50 (µM)Reference
Series 2
4bPim-10.56 ± 0.03[4]
4cPim-10.57 ± 0.03[4]
4dPim-10.46 ± 0.02[4]
Series 3
7hPim-10.283[5]
8fPim-10.58[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study them, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 3-CP Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assay synthesis->kinase_assay western_blot Western Blot Analysis cytotoxicity->western_blot data_analysis IC50 Determination & Pathway Analysis cytotoxicity->data_analysis kinase_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V) western_blot->apoptosis_assay apoptosis_assay->data_analysis

Caption: General experimental workflow for genetic pathway analysis using this compound.

pim1_pathway cytokine Cytokines/Growth Factors receptor Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat pim1_gene Pim-1 Gene stat->pim1_gene Transcription pim1_protein Pim-1 Kinase pim1_gene->pim1_protein Translation bad Bad pim1_protein->bad Inhibits three_cp 3-Cyanopyridine Inhibitor three_cp->pim1_protein Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.

survivin_pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt transcription_factors Transcription Factors (e.g., NF-κB, STAT3) akt->transcription_factors survivin_gene Survivin Gene transcription_factors->survivin_gene Transcription survivin_protein Survivin Protein survivin_gene->survivin_protein Translation caspases Caspases survivin_protein->caspases Inhibits three_cp 3-Cyanopyridine Derivative three_cp->survivin_protein Downregulates apoptosis Apoptosis caspases->apoptosis Induces

Caption: Regulation of survivin expression and its modulation by this compound.

rtk_pathway ligand VEGF / EGF rtk VEGFR-2 / HER-2 ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras angiogenesis Angiogenesis rtk->angiogenesis three_cp 3-Cyanopyridine Inhibitor three_cp->rtk Inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

References

Application Note & Protocol: High-Throughput Screening for Carbamoyl Phosphate Synthetase 1 (CPS1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1] This cycle is essential for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion.[1] Dysregulation of CPS1 activity can lead to hyperammonemia, a life-threatening condition.[2] Therefore, the identification of small molecule modulators of CPS1 is of significant interest for therapeutic development. High-throughput screening (HTS) is a powerful method for rapidly testing large compound libraries to identify novel inhibitors of CPS1.[3][4][5] This document provides a detailed protocol for a robust HTS assay designed to identify inhibitors of CPS1, along with guidelines for data analysis and hit validation.

Assay Principle

The HTS assay for CPS1 activity is based on the quantification of carbamoyl phosphate, the product of the enzymatic reaction. The overall reaction catalyzed by CPS1 involves the ATP-dependent condensation of bicarbonate and ammonia.[1] The assay utilizes a colorimetric method to detect the amount of carbamoyl phosphate produced. The intensity of the color is directly proportional to the CPS1 activity. Potential inhibitors will decrease the production of carbamoyl phosphate, leading to a reduction in the colorimetric signal.

The multi-step reaction catalyzed by CPS1 is as follows:

  • Bicarbonate + ATP → Carboxyphosphate + ADP

  • Carboxyphosphate + Ammonia → Carbamate + Pi

  • Carbamate + ATP → Carbamoyl phosphate + ADP

Quantitative Data Summary

The following tables summarize the key performance metrics of the CPS1 HTS assay and the characteristics of hypothetical hit compounds.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.78A measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for HTS.[6][7]
Signal-to-Background (S/B) Ratio 12The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal.
Screening Concentration 10 µMThe final concentration of library compounds in the assay wells.
Primary Hit Rate 0.5%The percentage of compounds from the primary screen identified as active.

Table 2: Profile of Hypothetical Hit Compounds

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Hit-001 2.51.198
Hit-002 5.80.995
Hit-003 12.11.392
Control Inhibitor 0.11.0100

Experimental Protocols

Materials and Reagents

  • Recombinant human CPS1 enzyme

  • ATP solution

  • Ammonium chloride (NH4Cl) solution

  • Potassium bicarbonate (KHCO3) solution

  • N-acetyl-L-glutamate (NAG) solution (as an allosteric activator)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 1 mM DTT)

  • Colorimetric detection reagent kit (for carbamoyl phosphate)

  • 384-well microplates

  • Compound libraries dissolved in DMSO

  • Positive control inhibitor

Protocol for CPS1 HTS Assay (384-well format)

  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of compound solutions from the library plates to the 384-well assay plates.

    • For control wells, add 50 nL of DMSO (negative control) or a known CPS1 inhibitor (positive control).

  • Enzyme Preparation:

    • Prepare a solution of CPS1 enzyme in assay buffer at a 2X final concentration.

  • Substrate and Cofactor Mix Preparation:

    • Prepare a 2X substrate and cofactor mix in assay buffer containing ATP, NH4Cl, KHCO3, and NAG.

  • Assay Procedure:

    • Add 5 µL of the 2X CPS1 enzyme solution to each well of the assay plate containing the compounds.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate and cofactor mix to each well. The final reaction volume is 10 µL.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Stop the reaction by adding 5 µL of the colorimetric detection reagent.

    • Incubate for a further 20 minutes at room temperature to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Identify primary "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[6]

    • Confirm the activity of primary hits through dose-response experiments to determine their IC50 values.

Visualizations

Urea_Cycle_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport ASS Argininosuccinate Synthetase Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 Arginase 1 Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_out Ornithine ARG1->Ornithine_out Ornithine_out->Ornithine_in Transport

Caption: The Urea Cycle Pathway highlighting CPS1 as the initial enzyme.

HTS_Workflow start Start HTS Campaign compound_plating Compound Plating (50 nL in 384-well plates) start->compound_plating enzyme_addition Add CPS1 Enzyme (5 µL) compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min at RT) enzyme_addition->pre_incubation reaction_initiation Add Substrate Mix (5 µL) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation (30 min at 37°C) reaction_initiation->reaction_incubation detection Add Detection Reagent (5 µL) reaction_incubation->detection readout Measure Absorbance detection->readout data_analysis Data Analysis (% Inhibition, Z') readout->data_analysis hit_identification Primary Hit Identification data_analysis->hit_identification hit_confirmation Hit Confirmation (Dose-Response) hit_identification->hit_confirmation Active Compounds sar_studies Structure-Activity Relationship (SAR) Studies hit_confirmation->sar_studies

Caption: Experimental workflow for the CPS1 inhibitor HTS campaign.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Serotype 3 Capsular Polysaccharide (3-CPS) Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments involving serotype 3 capsular polysaccharide (3-CPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample is not showing the expected activity in my opsonophagocytic killing assay (OPKA). What are the initial troubleshooting steps?

A1: When troubleshooting a lack of this compound activity in an OPKA, it's essential to systematically evaluate each component of the assay. Here are the initial steps to take:

  • Reagent Integrity:

    • This compound Stock: Confirm the concentration and integrity of your this compound stock solution. Polysaccharides can be prone to degradation with multiple freeze-thaw cycles. Prepare fresh aliquots from a master stock stored at -80°C.

    • Antibody Viability: Ensure the specific anti-CPS antibodies have been stored correctly and have not lost activity. Run a control with a known positive antigen to validate antibody function.

    • Complement Activity: The complement source (e.g., baby rabbit complement) is highly labile.[1][2] Ensure it has been stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. Heat-inactivated complement should be used as a negative control.

    • Cell Health: The phagocytic cells (e.g., HL-60 cells or neutrophils) must be viable and properly differentiated.[3][4][5] Check cell viability using a method like trypan blue exclusion before starting the assay.

  • Assay-Specific Controls:

    • Positive Control: Include a positive control with a known concentration of a different serotype CPS and its corresponding antibody to ensure the overall assay system is working.

    • Negative Controls: Crucial negative controls include bacteria with complement but no antibody, and bacteria with antibody but no complement. These controls help pinpoint where the assay is failing.[1]

Q2: I am observing high background or non-specific binding in my this compound ELISA. How can I resolve this?

A2: High background in an ELISA can obscure true signal and lead to inaccurate quantification. Here are common causes and solutions:

  • Insufficient Washing: Inadequate washing between steps is a primary cause of high background.[6][7] Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells.

  • Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent (e.g., BSA, non-fat dry milk) or increase the blocking incubation time.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal antibody concentrations that provide a good signal-to-noise ratio.

  • Plate Coating: Uneven or excessive coating of the ELISA plate with this compound can lead to inconsistent results. Ensure the polysaccharide is properly solubilized and that the coating concentration is optimized. Using specially treated plates for polysaccharide binding can also improve consistency.

Q3: My purified this compound preparation seems to have low purity or yield. What are some common pitfalls in the purification process?

A3: Purification of bacterial capsular polysaccharides can be challenging. Here are some factors that can affect purity and yield:

  • Incomplete Cell Lysis: If the bacterial cells are not completely lysed, the release of capsular polysaccharide will be inefficient, leading to low yield.

  • Contamination: Contamination with proteins and nucleic acids is a common issue.[8][9] Ensure that enzymatic digestion steps (e.g., with DNase, RNase, and proteinase K) are complete.

  • Precipitation Steps: The efficiency of precipitation with agents like ethanol or cetyltrimethylammonium bromide (CTAB) is dependent on factors such as temperature and pH.[10] Optimize these conditions for your specific this compound.

  • Dialysis and Filtration: Ensure the correct molecular weight cut-off (MWCO) for dialysis tubing or ultrafiltration membranes is used to retain the polysaccharide while removing smaller contaminants.[9]

Experimental Protocols

Protocol 1: Opsonophagocytic Killing Assay (OPKA) for this compound

This protocol is adapted from established methods for assessing the functional activity of anti-capsular polysaccharide antibodies.[1][2][3][5][11][12]

1. Preparation of Reagents:

  • Bacteria: Grow Streptococcus pneumoniae serotype 3 to mid-log phase in an appropriate broth (e.g., Todd-Hewitt broth with yeast extract).[13][14] Aliquot and store at -80°C in glycerol.
  • Phagocytic Cells: Differentiate HL-60 cells for 5-6 days in a suitable medium containing a differentiating agent like DMF or DMSO.[3][5] Harvest and resuspend in assay buffer to a concentration of 1 x 10^7 cells/mL.
  • Complement: Thaw baby rabbit complement on ice and keep it on ice throughout the experiment.
  • Antibody and this compound: Prepare serial dilutions of the test antibody and a working stock of this compound in the assay buffer.

2. Assay Procedure:

  • In a 96-well plate, add the diluted antibody, a standardized amount of bacteria, and the this compound (for inhibition experiments).
  • Incubate for 30 minutes at 37°C with shaking to allow for opsonization.
  • Add the phagocytic cells and complement to each well.
  • Incubate for 45-60 minutes at 37°C with shaking to allow for phagocytosis.
  • Stop the reaction by placing the plate on ice.
  • Spot a small volume from each well onto an agar plate.
  • Incubate the agar plates overnight at 37°C.
  • Count the number of surviving bacterial colonies.

3. Data Analysis:

  • Calculate the percentage of killing compared to a control with no antibody. The opsonization index is the reciprocal of the serum dilution that results in 50% killing.

Protocol 2: ELISA for Quantification of Anti-3-CPS Antibodies

This protocol provides a method for quantifying the concentration of antibodies specific to this compound in serum samples.[14][15]

1. Plate Coating:

  • Dilute purified this compound to a predetermined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., PBS).
  • Add 100 µL of the this compound solution to each well of a high-binding ELISA plate.
  • Incubate overnight at 4°C.
  • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Prepare serial dilutions of the serum samples and a known standard in dilution buffer.
  • Add 100 µL of the diluted samples and standards to the wells.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate as described above.

4. Detection:

  • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate as described above.

5. Substrate Development and Reading:

  • Add 100 µL of the appropriate substrate (e.g., TMB) to each well.
  • Incubate in the dark until a color change is observed.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of anti-3-CPS antibodies in the samples.

Data Presentation

Table 1: Example Data from an Opsonophagocytic Killing Assay (OPKA)

Serum Dilution% Bacterial Killing (Without this compound)% Bacterial Killing (With 1 µg/mL this compound)
1:1095%45%
1:10080%20%
1:100055%5%
1:1000020%0%

Table 2: Example Data from an Anti-3-CPS IgG ELISA

Sample IDOptical Density (OD) at 450 nmCalculated Concentration (µg/mL)
Standard 1 (10 µg/mL)2.50010
Standard 2 (1 µg/mL)1.2001
Standard 3 (0.1 µg/mL)0.3000.1
Test Sample 11.5002.5
Test Sample 20.8000.6
Negative Control0.0500

Mandatory Visualizations

experimental_workflow cluster_purification This compound Purification cluster_opka Opsonophagocytic Killing Assay (OPKA) bacterial_culture Bacterial Culture (S. pneumoniae Type 3) cell_lysis Cell Lysis bacterial_culture->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation enzymatic_digestion Enzymatic Digestion (DNase, RNase, Proteinase K) centrifugation->enzymatic_digestion precipitation Precipitation (e.g., Ethanol) enzymatic_digestion->precipitation dialysis Dialysis/Ultrafiltration precipitation->dialysis purified_cps Purified this compound dialysis->purified_cps opsonization Opsonization (Bacteria + Antibody ± this compound) purified_cps->opsonization Used in assay phagocytosis Phagocytosis (+ Phagocytes + Complement) opsonization->phagocytosis plating Plating on Agar phagocytosis->plating colony_counting Colony Counting plating->colony_counting data_analysis_opka Data Analysis (% Killing) colony_counting->data_analysis_opka

Caption: Experimental workflow for this compound purification and subsequent use in an OPKA.

signaling_pathway cluster_inhibition Inhibition of Antibody-Mediated Killing by Free this compound cluster_opsonization Opsonization free_cps Free this compound (Released by Bacteria) antibody Anti-3-CPS Antibody free_cps->antibody Binds to and neutralizes antibody opsonized_bacterium Opsonized Bacterium antibody->opsonized_bacterium Binds to surface CPS bacterium S. pneumoniae (with surface CPS) phagocyte Phagocyte (e.g., Neutrophil) opsonized_bacterium->phagocyte Phagocytosis (Leads to Killing)

Caption: Mechanism of this compound interference with antibody-mediated opsonophagocytosis.

References

Technical Support Center: Optimizing Compound-X Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the concentration of Compound-X in your assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in a new assay?

A1: For a new assay, we recommend starting with a broad concentration range of Compound-X to determine its optimal working concentration. A typical starting point is a serial dilution from 100 µM down to 1 pM. This will help establish a dose-response curve and identify the concentration that yields the best signal-to-noise ratio.

Q2: How can I reduce high background noise in my assay?

A2: High background can be caused by several factors, including non-specific binding of Compound-X, contamination, or issues with reagents.[1][2] To troubleshoot, consider the following:

  • Blocking: Ensure adequate blocking of non-specific binding sites.

  • Washing Steps: Increase the number or duration of wash steps to remove unbound reagents.[2]

  • Reagent Quality: Use high-quality, fresh reagents and check for potential contamination.[1][2]

  • Plate Selection: For fluorescence assays, use black microplates to reduce background. For luminescence assays, white microplates are recommended to enhance the signal.[3]

Q3: My assay signal is too low. What are the possible causes and solutions?

A3: A low signal may indicate issues with Compound-X concentration, reagent activity, or detection settings.

  • Optimize Compound-X Concentration: Your current concentration may be too low. Refer to your dose-response curve to select a concentration in the optimal range.

  • Reagent Stability: Ensure that all reagents, including Compound-X, have been stored correctly and have not expired. Reagent stability can be determined by consulting the manufacturer's specifications.[4]

  • Incubation Times: Verify and optimize incubation times to ensure sufficient time for binding reactions to occur.

  • Instrument Settings: Check the instrument settings, such as gain and integration time, to ensure they are appropriate for your assay's signal intensity.[3]

Troubleshooting Guides

Issue 1: Poor Reproducibility or High Variability Between Replicates

Poor reproducibility can undermine the reliability of your results. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Inconsistent Incubation Conditions Ensure uniform temperature and timing for all plates. Avoid opening the incubator during incubation.[1]
Edge Effects Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment.
Reagent Instability Prepare fresh reagents for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.[4]
Issue 2: No Dose-Dependent Response Observed

A flat dose-response curve suggests a problem with the assay's dynamic range or the activity of Compound-X.

Potential Cause Recommended Solution
Incorrect Concentration Range Test a wider range of Compound-X concentrations, including both higher and lower extremes.
Inactive Compound-X Verify the integrity and activity of your Compound-X stock. If possible, test a fresh batch.
Assay Window Too Narrow Optimize other assay parameters (e.g., concentration of other reagents, incubation time) to widen the dynamic range.
Substrate Depletion If it is an enzymatic assay, ensure the substrate concentration is not limiting.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Compound-X via Titration

This protocol describes a standard method for determining the optimal concentration of Compound-X for a binding assay.

  • Prepare a Serial Dilution of Compound-X:

    • Create a 10-point 1:10 serial dilution of Compound-X in your assay buffer. Start with a high concentration (e.g., 1 mM) to generate a wide range.

  • Plate Layout:

    • Design your plate map to include blank wells (buffer only), negative control wells (all reagents except Compound-X), and test wells for each Compound-X concentration. Run each condition in triplicate.

  • Assay Procedure:

    • Add all other assay components (e.g., target protein, detection reagents) to the appropriate wells.

    • Add the different concentrations of Compound-X to the test wells.

    • Incubate the plate according to your assay protocol.

  • Data Acquisition:

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other wells.

    • Plot the signal versus the log of the Compound-X concentration to generate a dose-response curve.

    • The optimal concentration is typically the one that gives the maximal signal before saturation or a decline in signal (the peak of the curve).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Compound-X C Add Reagents to Wells A->C B Design Plate Layout B->C D Add Compound-X Dilutions C->D E Incubate Plate D->E F Read Plate E->F G Analyze Data & Plot Curve F->G H Determine Optimal Concentration G->H

Caption: Workflow for optimizing Compound-X concentration.

Troubleshooting_High_Background Start High Background Signal Q1 Are you using a validated blocking buffer? Start->Q1 A1_Yes Increase blocking time or concentration Q1->A1_Yes Yes A1_No Switch to a recommended blocking buffer Q1->A1_No No Q2 Are wash steps sufficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Check for reagent contamination Q2->A2_Yes Yes A2_No Increase number or duration of washes Q2->A2_No No Contamination Use fresh, filtered reagents. Handle in a clean environment. A2_Yes->Contamination A2_No->Contamination

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: Stability of 3-Carboxypyridine-N-Oxides (3-CPs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-Carboxypyridine-N-oxides (3-CPs). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Stability Concerns

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of 3-Carboxypyridine-N-oxides is primarily influenced by several environmental and chemical factors. The main chemical reactions that can affect drug stability are oxidation and hydrolysis.[1] Key factors include:

  • pH: The N-oxide group is weakly basic, and the carboxylic acid group is acidic. The overall charge and stability of the molecule can be highly dependent on the pH of the solution. Aromatic N-oxides typically have pKa values between 0.5 and 2.[2] Extreme pH values (either highly acidic or highly alkaline) can catalyze hydrolysis of the ester or amide functionalities if present, or potentially affect the stability of the N-oxide bond itself.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. Aromatic N-oxides may be prone to decomposition and scaffold rearrangements at temperatures above approximately 150°C.[2] For solution stability, storage at reduced temperatures (e.g., 4°C or -20°C) is often recommended.[3]

  • Light: Exposure to light, particularly UV light, can initiate photochemical degradation.[1][4] This can lead to deoxygenation (loss of the N-oxide oxygen) or other complex rearrangements. It is advisable to store this compound in amber vials or otherwise protected from light.[1]

  • Oxidizing/Reducing Agents: The N-oxide moiety can be susceptible to reduction, converting it back to the parent pyridine.[2] The presence of reducing agents or certain transition metals can facilitate this process. Conversely, strong oxidizing conditions could potentially lead to further unwanted reactions.[5]

Q2: My 3-CP solution has changed color. What could be the cause?

A2: A change in color is a common indicator of chemical degradation. This could be due to:

  • Photodegradation: If the solution was exposed to light, photolytic reactions may have occurred, creating colored byproducts.

  • Oxidation: Auto-oxidation, often catalyzed by trace metal ions or initiated by light, can lead to the formation of colored impurities.[1][6]

  • pH Shift: A significant and unintended change in the pH of the solution could alter the electronic structure of the molecule or its degradation products, affecting how they absorb light.

Troubleshooting Steps:

  • Confirm the pH of the solution.

  • Review the storage conditions. Was the solution protected from light?

  • Analyze the sample using a stability-indicating method like HPLC-UV to identify and quantify potential degradation products (see Experimental Protocol section).

Q3: I've observed precipitation in my 3-CP formulation. What should I investigate?

A3: Precipitation suggests a change in the physical stability of your compound. Potential causes include:

  • Poor Solubility: The concentration of the 3-CP may exceed its solubility limit in the chosen solvent system.

  • pH-Dependent Solubility: As this compound are zwitterionic at physiological pH, their solubility is often pH-dependent.[2] A shift in the pH of your solution could dramatically decrease its solubility.

  • Degradation: The compound may be degrading into a less soluble product.

  • Temperature Effects: Solubility is temperature-dependent. If a solution prepared at a higher temperature is stored at a lower temperature, the compound may crystallize out.

Troubleshooting Steps:

  • Verify the pH of the solution and check it against the pH-solubility profile of your specific 3-CP.

  • Re-evaluate the concentration and the solvent system. You may need to add co-solvents or adjust the formulation.

  • Analyze the precipitate to determine if it is the parent compound or a degradant.

Category 2: Analytical & Experimental Protocols

Q4: How can I set up a stability study for my 3-CP compound?

A4: A stability study involves subjecting the compound to controlled stress conditions to determine its shelf-life and identify degradation pathways.[7][8] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[7]

Representative Stability Study Conditions:

The table below summarizes typical conditions for a long-term and accelerated stability study for a new drug substance.

Study Type Storage Condition Minimum Time Period Testing Frequency (Months)
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

RH = Relative Humidity. Data presented is based on ICH Q1A(R2) guidelines.

The workflow for such a study is visualized below.

G Diagram 1: Experimental Workflow for a 3-CP Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare batches of 3-CP in final formulation t0 Analyze Time 0 samples (HPLC, LC-MS, pH, etc.) prep->t0 long_term Long-Term Storage (e.g., 25°C / 60% RH) t0->long_term Place on stability accel Accelerated Storage (e.g., 40°C / 75% RH) t0->accel Place on stability photo Photostability (ICH Q1B) t0->photo Place on stability pull Pull samples at specified time points long_term->pull accel->pull photo->pull analyze Perform analytical tests (HPLC, etc.) pull->analyze data Compile and analyze data (Assess degradation, shelf-life) analyze->data

Diagram 1 Caption: A typical workflow for conducting a pharmaceutical stability study.

Q5: What is a stability-indicating method and can you provide a sample protocol?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10]

Detailed Experimental Protocol: Reverse-Phase HPLC Method for 3-CP Stability

  • Objective: To quantify the concentration of a 3-CP and separate it from potential degradants.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This gradient must be optimized for your specific 3-CP).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the 3-CP (e.g., 265 nm) and also collect full spectra with the DAD to identify new peaks.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of your 3-CP reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) and create a calibration curve with at least five concentration levels.

    • Sample Preparation: Dilute the samples from your stability study to fall within the range of the calibration curve.

    • Analysis: Inject the standards and samples.

    • Data Evaluation:

      • Calculate the concentration of the 3-CP in your samples against the calibration curve.

      • Monitor for new peaks in the chromatogram of the stressed samples. The appearance of new peaks indicates degradation.

      • Calculate the percentage of degradation and the relative amounts of each new impurity. Peak purity analysis using the DAD can confirm that the main 3-CP peak is not co-eluting with any degradants.

Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The N-oxide and carboxylic acid functional groups are the most likely sites of degradation. The diagram below illustrates two common degradation pathways.

G Diagram 2: Potential Degradation Pathways for this compound cluster_main 3-Carboxypyridine-N-oxide (3-CP) cluster_degradation Degradation Products struct_main 3-CP Molecule struct_deoxygenated 3-Carboxypyridine struct_main->struct_deoxygenated Deoxygenation (Reducing agents, light) struct_decarboxylated Pyridine-N-oxide struct_main->struct_decarboxylated Decarboxylation (Heat, pH)

Diagram 2 Caption: Common degradation reactions for 3-Carboxypyridine-N-oxides.

Troubleshooting Decision Tree

If you encounter stability issues, use the following logical tree to guide your investigation.

G Diagram 3: Troubleshooting Logic for 3-CP Instability start Instability Observed (e.g., color change, precipitation, loss of potency) q1 What is the primary symptom? start->q1 color_change Color Change / New Peaks in HPLC q1->color_change Visual Change precipitation Precipitation / Cloudiness q1->precipitation Physical Change potency_loss Loss of Potency (Confirmed by HPLC) q1->potency_loss Analytical Change cause_photo Cause: Photodegradation or Oxidation color_change->cause_photo cause_solubility Cause: pH shift or Exceeded Solubility precipitation->cause_solubility cause_hydrolysis Cause: Hydrolysis or Thermal Degradation potency_loss->cause_hydrolysis sol_photo Action: Store protected from light. Use amber vials. Consider antioxidants. cause_photo->sol_photo sol_solubility Action: Verify and buffer pH. Re-evaluate solvent/concentration. cause_solubility->sol_solubility sol_hydrolysis Action: Control pH with buffers. Store at lower temperature (e.g., 4°C). cause_hydrolysis->sol_hydrolysis

Diagram 3 Caption: A decision tree for troubleshooting common 3-CP stability issues.

References

Technical Support Center: Mitigating Off-Target Effects of 3-Cyanopyridine (3-CP) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of 3-cyanopyridine (3-CP) compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are 3-cyanopyridine (3-CP) compounds and what are their common targets?

A1: 3-Cyanopyridines are a class of heterocyclic organic compounds. In biomedical research, they are often investigated as small molecule inhibitors targeting key proteins involved in cell signaling and survival. Common targets include survivin, a member of the inhibitor of apoptosis (IAP) family, and various protein kinases, such as Pim-1 kinase.[1][2][3][4]

Q2: What are off-target effects and why are they a concern with 3-CP inhibitors?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[5][6] For 3-CPs that function as kinase inhibitors, off-target effects are a significant concern due to the structural similarity of the ATP-binding pocket across the human kinome. This can lead to the inhibition of multiple kinases, resulting in unintended biological consequences, confounding experimental data, and potential cellular toxicity.[5][6][7]

Q3: How can I determine if my 3-CP compound is exhibiting off-target effects?

A3: A multi-pronged approach is recommended. Initially, in silico predictions can provide a list of potential off-target interactions. Experimentally, a kinase selectivity profiling assay is the gold standard for assessing the specificity of kinase inhibitors.[8] Additionally, cell-based assays such as the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within a cellular context and help differentiate on-target from off-target effects.[9][10]

Q4: What are the general strategies to reduce off-target effects in my experiments?

A4: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of the 3-CP compound that elicits the desired on-target effect.

  • Use of Structurally Unrelated Inhibitors: Confirm phenotypes by using a second, structurally different inhibitor against the same primary target.

  • Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to validate that the observed phenotype is a direct result of modulating the intended target.

  • Control Experiments: Always include appropriate vehicle controls and use a well-characterized, selective inhibitor as a positive control where possible.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Unexpected or inconsistent cellular phenotype. The observed effect may be due to the inhibition of one or more off-target kinases.1. Perform Kinase Selectivity Profiling: Screen your 3-CP compound against a broad panel of kinases to identify potential off-targets. 2. Conduct a Cellular Thermal Shift Assay (CETSA): Verify that your compound is engaging the intended target in cells at the concentrations used in your assay. 3. Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated.
Cellular toxicity at concentrations required for on-target activity. The 3-CP compound may be inhibiting essential "housekeeping" kinases or other proteins crucial for cell survival.1. Lower the Concentration: Determine the minimal effective concentration for on-target activity and assess toxicity at this and lower concentrations. 2. Analyze Kinase Selectivity Data: Examine the off-target profile for kinases known to be involved in cell viability and apoptosis. 3. Modify the Compound: If the off-target is known, medicinal chemistry efforts can be directed to design derivatives with improved selectivity.
Discrepancy between biochemical assay results and cellular activity. Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the complex cellular environment.1. Assess Cell Permeability: Utilize assays to determine the intracellular concentration of your compound. 2. Perform CETSA: This assay directly measures target engagement in a cellular milieu, providing a more physiologically relevant assessment of your compound's activity. 3. Consider Efflux Pumps: Investigate if your compound is a substrate for cellular efflux pumps, which can reduce its intracellular concentration.

Quantitative Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical 3-CP Compound (Compound X)

This table illustrates how to present data from a kinase selectivity profiling experiment. The data shows the half-maximal inhibitory concentration (IC50) of Compound X against its intended target (Pim-1) and a selection of off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Pim-1
Pim-1 (On-Target) 15 1
Pim-2453
Pim-3604
DYRK1A25016.7
CLK180053.3
GSK3β1,500100
CDK2>10,000>667
SRC>10,000>667

Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of On-Target vs. Off-Target Potency

This table provides a framework for comparing the potency of a 3-CP compound at its intended target versus known off-targets, which is crucial for assessing its therapeutic window.

Compound IDPrimary Target IC50 (nM)Common Off-Target (e.g., Kinase Y) IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
3-CP-A2550020
3-CP-B402005
3-CP-C (Optimized)10>5,000>500

Data is hypothetical and for illustrative purposes only.

Experimental Protocols & Visualizations

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a 3-CP compound against a broad panel of protein kinases to identify both on-target and off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of the 3-CP compound in DMSO. Create a dilution series to be tested.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted 3-CP compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP consumed (e.g., using luminescence).

  • Data Analysis: Read the signal on a plate reader. Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.[11][12][13][14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 3-CP Compound Dilution Series Incubation Incubate Compound with Kinases Compound->Incubation KinasePanel Kinase Panel in Assay Plates KinasePanel->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal (e.g., Luminescence) Detection->Readout Analysis Calculate % Inhibition & IC50 Readout->Analysis SelectivityProfile Generate Selectivity Profile Analysis->SelectivityProfile

Kinase Selectivity Profiling Workflow.
Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of a 3-CP compound with its intended target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the 3-CP compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western Blot or other protein detection methods. A stabilized protein (due to compound binding) will remain soluble at higher temperatures.[9][10][16][17][18]

G cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_analysis Analysis Cells Intact Cells Treatment Treat with 3-CP or Vehicle Cells->Treatment Heating Heat Aliquots to a Temperature Gradient Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Centrifuge to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Detection Detect Target Protein (e.g., Western Blot) Supernatant->Detection Result Target Engagement Confirmed Detection->Result

Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathways

Survivin Anti-Apoptotic Pathway (On-Target for some this compound):

Survivin inhibits apoptosis by blocking the activation of caspases, which are key executioners of programmed cell death. This compound designed to inhibit survivin aim to restore the normal apoptotic process in cancer cells.[1][2][3][19][20]

G Apoptotic_Stimulus Apoptotic Stimulus Caspase9 Caspase-9 Apoptotic_Stimulus->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Survivin Survivin Survivin->Caspase9 Three_CP 3-CP Inhibitor Three_CP->Survivin

Survivin Anti-Apoptotic Signaling Pathway.

Pim-1 Pro-Survival Pathway (On-Target for some this compound and a Potential Off-Target):

Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD. Inhibition of Pim-1 can lead to apoptosis. However, non-selective this compound may inhibit other kinases in related pathways.[4][21][22]

G Growth_Factors Growth Factors Pim1 Pim-1 Kinase Growth_Factors->Pim1 BAD BAD (Pro-apoptotic) Pim1->BAD phosphorylates & inactivates Cell_Survival Cell Survival Pim1->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis promotes Three_CP 3-CP Inhibitor Three_CP->Pim1

Pim-1 Kinase Pro-Survival Pathway.

References

Technical Support Center: [3-CPs] Experimental Solubility Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Chloropropiophenones (3-CPs) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are [this compound] and what are their basic solubility properties?

A1: 3-Chloropropiophenone (3-CP) is a chemical intermediate often used in the synthesis of pharmaceuticals, such as Bupropion and Fluoxetine.[1][2] It typically appears as a white to light yellow crystalline solid.[3][4] Its solubility is generally low in aqueous solutions but higher in organic solvents. It is known to be insoluble in water but soluble in solvents like methanol, ethanol, ether, and chloroform.[1][4] Some sources indicate solubility in hot water, hot toluene, and alcohol.[5]

Q2: I am observing a precipitate after diluting my [3-CP] stock solution into my aqueous cell culture medium. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. The precipitation is likely occurring because the [3-CP], which was dissolved in a high-concentration organic solvent stock (like DMSO), is crashing out of solution when introduced to the predominantly aqueous environment of your cell culture medium. This rapid change in solvent polarity reduces the solubility of the compound.

Q3: What is the best solvent to use for making a stock solution of [this compound]?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like [this compound]. Methanol and ethanol are also viable options.[1][6] For a 10 mM stock solution, anhydrous, sterile DMSO is recommended. The choice of solvent may also depend on the tolerance of your specific experimental system to that solvent.

Q4: How should I store my [3-CP] stock solution?

A4: Stock solutions of [this compound] in an organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q5: Can the pH of my buffer affect the solubility of [this compound]?

A5: Yes, the pH of your aqueous buffer or medium can influence the solubility of chemical compounds. While [this compound] are neutral compounds and less likely to be affected by pH changes than acidic or basic compounds, interactions with buffer components could still play a role in solubility.

Troubleshooting Guide

Problem: My [3-CP] compound has precipitated in my experimental medium.

  • Observation: The medium appears cloudy, hazy, or contains visible particles or crystals after the addition of the [3-CP] solution.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is low, typically ≤ 1%, as higher concentrations can be toxic to cells and affect experimental outcomes.

    • Modify Dilution Method: Instead of adding the concentrated stock directly to the full volume of medium, try an intermediate dilution step. First, dilute the stock in a small volume of serum-free medium or PBS, mix gently, and then add this to your final volume of complete medium.

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Temperature can significantly affect solubility.

    • Increase Mixing: When adding the compound stock to the medium, do so dropwise while gently vortexing or swirling the medium to facilitate rapid and even distribution.

    • Consider Solubilizing Agents: If precipitation persists and your experimental design allows, you could explore the use of solubilizing agents or carriers.

Data Presentation: Solubility of [this compound]

The following table summarizes the known solubility of 3-Chloropropiophenone in various common laboratory solvents. Please note that quantitative data is limited, and much of the information is qualitative.

SolventSolubilityConcentrationNotes
WaterInsoluble-Some sources indicate solubility in hot water.[5]
MethanolSoluble-[6][7][8]
EthanolSoluble-[1]
ChloroformSlightly Soluble-[4]
EtherSoluble-[1]
TolueneSoluble (hot)-[5]
DMSOSoluble≥ 29.65 mM (≥ 5 mg/mL)A stock solution can be prepared in 100% DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM [3-CP] Stock Solution in DMSO

Materials:

  • 3-Chloropropiophenone (MW: 168.62 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 168.62 g/mol * 0.010 mol/L * 0.001 L = 0.0016862 g = 1.69 mg

  • Weigh the [3-CP]: In a sterile vial, accurately weigh out 1.69 mg of 3-Chloropropiophenone powder.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly until the [3-CP] is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Store: Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of [3-CP] Stock Solution into Cell Culture Media (Example for a final concentration of 10 µM)

Materials:

  • 10 mM [3-CP] stock solution in DMSO

  • Pre-warmed complete cell culture media

  • Sterile conical or centrifuge tubes

Procedure:

  • Calculate the required volume of stock solution: For a final concentration of 10 µM in 10 mL of media, the dilution factor is 1:1000.

    • Volume of stock = (10 mL) / 1000 = 0.010 mL = 10 µL

  • Perform an intermediate dilution (Recommended):

    • In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed serum-free medium or PBS.

    • Gently mix by pipetting up and down. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of your final volume of complete, pre-warmed cell culture media.

    • Invert the tube several times to ensure thorough mixing.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Visualizations

G cluster_synthesis Synthesis of Bupropion cluster_moa Mechanism of Action CP 3-Chloropropiophenone (3-CP) Bromination Bromination CP->Bromination Intermediate α-Bromo-3-chloropropiophenone Bromination->Intermediate Amination Amination with tert-butylamine Intermediate->Amination Bupropion_base Bupropion Free Base Amination->Bupropion_base HCl_salt HCl Treatment Bupropion_base->HCl_salt Bupropion_HCl Bupropion HCl (Active Drug) HCl_salt->Bupropion_HCl Bupropion_active Bupropion Bupropion_HCl->Bupropion_active In Vivo DAT Dopamine Transporter (DAT) Bupropion_active->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion_active->NET Inhibits Synaptic_cleft Synaptic Cleft (Increased DA & NE) DAT->Synaptic_cleft blocks reuptake NET->Synaptic_cleft blocks reuptake Postsynaptic_neuron Postsynaptic Neuron Synaptic_cleft->Postsynaptic_neuron Enhanced Signaling

Caption: Synthesis of Bupropion from [this compound] and its mechanism of action.

TroubleshootingWorkflow start Start: Precipitate Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock->check_dilution direct_dilution Direct Dilution: High chance of precipitation check_dilution->direct_dilution Direct check_temp Was the medium pre-warmed to 37°C? check_dilution->check_temp Serial serial_dilution Use Serial/Intermediate Dilution Method direct_dilution->serial_dilution serial_dilution->check_temp warm_media Pre-warm medium before adding compound. check_temp->warm_media No check_mixing Was the solution mixed well during dilution? check_temp->check_mixing Yes warm_media->check_mixing improve_mixing Add stock dropwise while gently vortexing/swirling. check_mixing->improve_mixing No still_precipitates Still precipitates? check_mixing->still_precipitates Yes improve_mixing->still_precipitates consider_alternatives Consider lowering final concentration or using solubilizing agents. still_precipitates->consider_alternatives Yes success Success: Solution is clear still_precipitates->success No

Caption: Troubleshooting workflow for [this compound] precipitation in experiments.

References

Technical Support Center: [3-CPs] Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability and toxicity assays to assess the effects of 3-chloropropanediols (3-CPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common assays to assess cell viability and toxicity when studying this compound?

A1: Commonly used assays include tetrazolium reduction assays like MTT and XTT, which measure metabolic activity in viable cells, and the lactate dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells.[1][2]

Q2: My results show increased "viability" with higher concentrations of a 3-CP compound in an MTT assay. Is this expected?

A2: This is an unexpected result and likely indicates assay interference. Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false positive signal, making it appear as though the cells are more viable.[3] It is crucial to perform a cell-free control experiment to confirm this interference.

Q3: How can I be certain that the observed toxicity is specific to the 3-CP compound and not a result of the assay conditions?

A3: Proper controls are essential. These include untreated cells (negative control), a vehicle control (cells treated with the solvent used to dissolve the 3-CP), and a positive control (a known cytotoxic agent). Additionally, performing a cell-free assay with the 3-CP compound can help identify any direct interference with the assay reagents.[3]

Q4: What is the underlying mechanism of 3-chloropropane-1,2-diol (3-MCPD) toxicity?

A4: 3-MCPD has been shown to induce injury in cells by activating autophagy and ferroptosis. This process is mediated through the AMPK/mTOR/ULK1 signaling pathway.[4] It can also inhibit glycolysis, leading to energy depletion and cellular damage, particularly in the kidneys and reproductive system.[5][6]

Q5: How do I choose the optimal cell seeding density for my experiment?

A5: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. It's crucial to ensure that the cells are in the logarithmic growth phase during the assay. A cell titration experiment should be performed to determine the linear range of the assay for your specific cell type, where the signal is proportional to the cell number.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background can mask the true signal and reduce the dynamic range of the assay.

Potential Cause Recommended Solution
Contamination of Culture Medium Use fresh, sterile medium and reagents. Visually inspect plates for microbial contamination before adding assay reagents.[7]
Interference from Phenol Red Use phenol red-free medium during the assay incubation period, as it can interfere with colorimetric readings.
Serum LDH Activity (LDH Assay) The serum used in the culture medium can contain LDH, leading to high background. Reduce the serum concentration or use a serum-free medium during the assay. Perform a "medium only" control to determine the background LDH activity.[8]
Direct Reduction of Tetrazolium Salt (MTT/XTT Assay) The 3-CP compound or components in the media may directly reduce the tetrazolium salt. Perform a cell-free control with the compound and media to quantify this interference.[3]
Issue 2: Inconsistent Results and High Variability Between Replicates
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent pipetting technique for all wells.[9]
"Edge Effect" in 96-Well Plates Evaporation from the outer wells can lead to variability. To minimize this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[9]
Incomplete Solubilization of Formazan Crystals (MTT Assay) After adding the solubilization solution, ensure complete mixing by pipetting up and down or using a plate shaker. Visually confirm the absence of crystals before reading the plate.
Presence of Bubbles in Wells Bubbles can interfere with absorbance readings. Carefully inspect wells and remove any bubbles with a sterile needle before reading the plate.
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques. For adding reagents to multiple wells, consider using a multichannel pipette to minimize timing differences.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the 3-CP compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Prepare Controls: Set up triplicate wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium alone (background).

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8] Stop the reaction using the provided stop solution and measure the absorbance at 490 nm.[8]

Data Presentation

Table 1: Key Parameters for Cell Viability Assays

ParameterMTT AssayXTT AssayLDH Assay
Principle Reduction of tetrazolium salt by mitochondrial dehydrogenasesReduction of tetrazolium salt by mitochondrial dehydrogenasesMeasurement of released cytosolic enzyme
Indicator Formazan (purple, insoluble)Formazan (orange, soluble)Formazan (red, soluble)
Wavelength 570 nm450 - 490 nm490 nm
Incubation Time 2-4 hours (MTT reagent)2-4 hours (XTT reagent)30 minutes (reaction mix)
Endpoint Cell Viability (Metabolic Activity)Cell Viability (Metabolic Activity)Cytotoxicity (Membrane Integrity)

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound and Controls seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt collect_supernatant Collect Supernatant treat_cells->collect_supernatant solubilize Add Solubilization Solution add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent read_ldh Read Absorbance (490 nm) add_ldh_reagent->read_ldh

Caption: Workflow for MTT and LDH cell viability and cytotoxicity assays.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results (e.g., High Viability with 3-CP) check_controls Review Controls (Untreated, Vehicle, Positive) start->check_controls cell_free_assay Perform Cell-Free Assay (3-CP + Assay Reagent) check_controls->cell_free_assay interference Interference Confirmed cell_free_assay->interference Color Change no_interference No Interference cell_free_assay->no_interference No Color Change alternative_assay Switch to Alternative Assay (e.g., ATP-based, SRB) interference->alternative_assay optimize_protocol Re-evaluate Experimental Protocol (Seeding Density, Incubation Time) no_interference->optimize_protocol

Caption: Decision tree for troubleshooting unexpected assay results.

toxicity_pathway Signaling Pathway of 3-MCPD Induced Toxicity MCPD 3-MCPD AMPK AMPK MCPD->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 activates mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy induces Ferroptosis Ferroptosis Autophagy->Ferroptosis promotes CellInjury Cell Injury Ferroptosis->CellInjury

Caption: 3-MCPD induces cell injury via the AMPK/mTOR/ULK1 pathway.

References

Technical Support Center: Overcoming Resistance to 3-CPs in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-CPs (a hypothetical class of compounds). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell line models.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to targeted therapies like this compound?

Cancer cells can develop resistance to targeted therapies through various mechanisms, which can be broadly categorized as either intrinsic (pre-existing) or acquired (developing after drug exposure).[1][2][3]

  • Target Alterations: Mutations in the target protein can prevent the 3-CP compound from binding effectively.[2][4] Gene amplification of the target can also lead to resistance by increasing the amount of the target protein.[5]

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport the 3-CP out of the cell, reducing its intracellular concentration.[4][6]

  • Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the pathway inhibited by the 3-CP, thereby maintaining cell proliferation and survival.[2][7]

  • Altered Drug Metabolism: The cancer cells may alter their metabolic processes to inactivate the 3-CP compound more rapidly.[5][8]

  • Evasion of Apoptosis: Changes in the regulation of programmed cell death (apoptosis) can make cells more resistant to the cytotoxic effects of the 3-CP.[5][9]

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or interaction with stromal cells, can contribute to drug resistance.[2][10]

Q2: How can I determine if my cell line has developed resistance to a 3-CP?

The primary indicator of acquired resistance is a decrease in the sensitivity of the cell line to the 3-CP. This is quantitatively measured by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.[6][9]

Q3: What is the difference between intrinsic and acquired resistance?

  • Intrinsic Resistance: The cell line is inherently resistant to the 3-CP without any prior exposure. This may be due to pre-existing genetic or epigenetic factors.[3]

  • Acquired Resistance: The cell line initially responds to the 3-CP but becomes resistant over time due to continuous exposure to the drug, leading to the selection of resistant clones or the development of new resistance mechanisms.[1][3]

Troubleshooting Guides

Problem 1: My cell line shows a high IC50 value for a 3-CP from the initial experiment.

This suggests possible intrinsic resistance or experimental issues.

Possible CauseSuggested Solution
Inherent Resistance of the Cell Line Review literature for known resistance mechanisms in your cell line. Test the 3-CP on a known sensitive cell line as a positive control.[6]
Incorrect Drug Concentration Verify the concentration and integrity of your 3-CP stock solution. Use a fresh, validated batch if in doubt.[6][9]
Suboptimal Experimental Conditions Optimize cell seeding density, treatment duration, and assay conditions. Ensure cells are in the exponential growth phase during the experiment.[6][11][12]
Cell Culture Contamination Check for microbial contamination (e.g., mycoplasma), which can alter cellular response to drugs.[6][13]
Problem 2: My previously sensitive cell line is no longer responding to the 3-CP.

This indicates the potential development of acquired resistance.

Possible CauseSuggested Solution
Development of Acquired Resistance Confirm the shift in IC50 by performing a dose-response curve and comparing it to the parental cell line.[6][9]
Selection of a Resistant Subpopulation Continuous culture with the 3-CP may have selected for a pre-existing resistant subpopulation.[6] Consider single-cell cloning to isolate and characterize resistant colonies.
Long-Term Culture Induced Changes Long-term culturing can lead to genetic drift. It's recommended to use early-passage cells for key experiments.[6]

Workflow for Investigating 3-CP Resistance

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Overcoming Resistance A High IC50 Observed B Compare IC50 to Parental Line A->B C Significant IC50 Increase? B->C D Resistance Confirmed C->D Yes E Troubleshoot Experiment C->E No F Molecular Analysis of Resistant Cells D->F G Gene Expression Analysis (RNA-seq) F->G H Genomic Analysis (WES/WGS) F->H I Proteomic Analysis F->I J Develop Strategies G->J H->J I->J K Combination Therapy J->K L Target Bypass Pathways J->L M Use Efflux Pump Inhibitors J->M

Caption: Workflow for investigating and overcoming resistance to this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol is used to quantify the concentration of a 3-CP that inhibits 50% of cell growth.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]

  • Drug Treatment: The next day, treat the cells with a serial dilution of the 3-CP. Include a vehicle-only control (e.g., DMSO).[14]

  • Incubation: Incubate the plate for a duration that allows for at least two cell divisions in the control wells (typically 48-72 hours).[6][12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Plot the percentage of cell viability against the log of the 3-CP concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Development of a 3-CP Resistant Cell Line

This protocol describes how to generate a cell line with acquired resistance to a 3-CP.

  • Initial Exposure: Continuously expose the parental cell line to the 3-CP at a concentration around its IC20 (inhibits 20% of growth).[15]

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the 3-CP.[15]

  • Monitoring: Regularly monitor the cells for changes in morphology and growth rate. Periodically determine the IC50 to track the development of resistance.

  • Selection of Resistant Clones: The process can take several months. Once a significantly higher and stable IC50 is achieved, the resistant cell line is established.

  • Characterization: The newly established resistant cell line should be characterized to understand the underlying resistance mechanisms.

Common Mechanisms of Acquired Drug Resistance

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell 3-CP 3-CP Target Protein Target Protein 3-CP->Target Protein Inhibits Efflux Pump Efflux Pump 3-CP->Efflux Pump Pumped out Cell Proliferation/Survival Cell Proliferation/Survival Target Protein->Cell Proliferation/Survival Promotes Mutated Target Mutated Target (3-CP cannot bind) Mutated Target->Cell Proliferation/Survival Promotes 3-CP_out 3-CP Efflux Pump->3-CP_out Bypass Pathway Bypass Pathway Bypass Pathway->Cell Proliferation/Survival Activates cluster_specific Specific Strategies cluster_empirical Empirical Approaches A Resistance Mechanism Identified? B Mechanism-Specific Strategy A->B Yes C Empirical Screening A->C No D Target Mutation B->D E Bypass Pathway Activation B->E F Increased Efflux B->F J Screen Combination Libraries C->J K Test Alternative Therapies C->K G Next-Gen 3-CP D->G H Combination with Bypass Inhibitor E->H I Combination with Efflux Inhibitor F->I

References

Technical Support Center: [3-CPs] Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding the degradation of 3-Carboxypyridine-N-oxide ([3-CPs]) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is [this compound] and why is its stability in solution a concern?

A1: 3-Carboxypyridine-N-oxide, also known as nicotinic acid N-oxide, is a pyridine derivative. Like many N-oxide compounds, its stability in solution can be compromised by several factors, including pH, temperature, and light exposure. Degradation can lead to the formation of impurities, loss of potency, and inaccurate experimental results. Therefore, understanding and controlling the factors that affect its stability is crucial for reliable research and development.

Q2: What are the primary factors that can cause the degradation of [this compound] in solution?

A2: The main factors contributing to the degradation of [this compound] in solution are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the N-oxide group or other susceptible bonds in the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.

  • Oxidizing and Reducing Agents: The N-oxide functional group can be susceptible to reduction, while the pyridine ring can be sensitive to strong oxidizing conditions.

Q3: How should I prepare and store [this compound] stock solutions to ensure maximum stability?

A3: To maintain the stability of your [this compound] stock solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). Dimethyl sulfoxide (DMSO) can also be used, but it is hygroscopic and should be stored properly.

  • pH Control: If preparing aqueous solutions, use a buffer system to maintain a pH where [this compound] is most stable. Based on general knowledge of similar compounds, a slightly acidic to neutral pH (around 4-7) is often preferable.

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Aliquoting the stock solution before freezing can prevent repeated freeze-thaw cycles, which may contribute to degradation.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Q4: What are the potential degradation products of [this compound]?

A4: While specific degradation pathways for [this compound] are not extensively documented in publicly available literature, potential degradation products, based on the chemistry of pyridine N-oxides, could include:

  • Nicotinic Acid: Deoxygenation of the N-oxide group would yield nicotinic acid.

  • Ring-Opened Products: Under harsh conditions (e.g., strong oxidation), the pyridine ring could be cleaved.

  • Hydroxylated Derivatives: Photodegradation can sometimes introduce hydroxyl groups onto the pyridine ring.

Q5: How can I detect and quantify the degradation of [this compound] in my samples?

A5: A stability-indicating analytical method is essential for monitoring the degradation of [this compound]. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A robust HPLC method should be able to separate the intact [this compound] from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of [this compound] in your working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution before each experiment.

    • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, analyze it using a validated stability-indicating method (e.g., HPLC) to check for the presence of degradation products and to confirm the concentration of the active compound.

    • Control Experimental Conditions: Ensure that the pH, temperature, and light exposure of your experimental setup are controlled and are not contributing to degradation during the experiment.

Issue 2: Appearance of unknown peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a sample of [this compound]. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally induce degradation.

    • Analyze Stressed Samples: Analyze the stressed samples using LC-MS to identify the mass of the degradation products, which can help in elucidating their structures.

    • Optimize Chromatographic Method: Adjust your HPLC method (e.g., mobile phase composition, gradient, column) to ensure baseline separation of the parent compound and all degradation peaks.

Data Presentation

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours5-20
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours5-20
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours5-20
Thermal 80°C (in solution)80°C24, 48, 72 hours5-20
Photolytic UV (254 nm) & VisibleRoom TemperatureAs per ICH Q1B5-20

Experimental Protocols

Protocol for a Forced Degradation Study of [this compound]

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • [this compound] reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

2. Sample Preparation:

  • Prepare a stock solution of [this compound] in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and dilute for HPLC analysis.

  • Thermal Degradation: Heat a solution of [this compound] at 80°C. Withdraw samples at various time points (e.g., 24, 48, 72 hours) and dilute for HPLC analysis. Also, expose the solid compound to dry heat.

  • Photolytic Degradation: Expose a solution of [this compound] and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3] A control sample should be kept in the dark under the same conditions.

4. Analysis:

  • Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent [this compound] peak from any degradation products.

  • Calculate the percentage degradation for each condition.

  • Use LC-MS to identify the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of [this compound].

Degradation_Factors cluster_main Factors Affecting [this compound] Stability cluster_factors Contributing Factors CPs [this compound] in Solution Degradation Degradation CPs->Degradation leads to pH pH (Acid/Base) pH->Degradation Temp Temperature Temp->Degradation Light Light (UV/Visible) Light->Degradation OxRed Oxidizing/Reducing Agents OxRed->Degradation

Caption: Factors contributing to the degradation of [this compound] in solution.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow start Prepare [this compound] Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze identify Identify Degradation Products analyze->identify end Develop Stability-Indicating Method identify->end

Caption: Workflow for a forced degradation study of [this compound].

Logical_Relationship cluster_logic Troubleshooting Logic for Inconsistent Results node1 Inconsistent Results Observed node2 Is the working solution freshly prepared? Yes No node1->node2 node3 Prepare a fresh working solution and repeat the experiment. node2:no->node3 node4 Has the stock solution been tested for stability? Yes No node2:yes->node4 node5 Analyze stock solution by HPLC. If degraded, prepare a new stock. node4:no->node5 node6 Investigate other experimental parameters (e.g., instrument, reagents). node4:yes->node6

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Data in 3-CPs Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Cereblon-based Proteolysis Targeting Chimeras (3-CPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results and navigate common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected data in this compound experiments?

A1: Unexpected data in this compound studies can arise from several factors, including off-target effects of the PROTAC molecule, the "hook effect" leading to biphasic dose-response curves, and alterations in cellular signaling pathways.[1][2][3] Off-target degradation can occur due to the promiscuity of the warhead or the E3 ligase ligand. For instance, pomalidomide, a common Cereblon recruiter, can independently lead to the degradation of zinc-finger proteins.[4][5] The hook effect is a phenomenon where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes, reducing the efficiency of target degradation.[1][6][7] Additionally, the degradation of the target protein can lead to unforeseen changes in cellular signaling cascades.[3]

Q2: My dose-response curve for target protein degradation is not sigmoidal, but rather bell-shaped. What could be the cause?

A2: A bell-shaped or "hooked" dose-response curve is a classic indicator of the hook effect .[6][8] This occurs because at very high concentrations, the 3-CP molecule can form binary complexes with either the target protein or Cereblon, which are unable to form the productive ternary complex required for ubiquitination and degradation.[1][6] This leads to a decrease in degradation at higher PROTAC concentrations.

Q3: I am observing degradation of proteins other than my intended target. How can I investigate and mitigate these off-target effects?

A3: Off-target protein degradation is a significant challenge in PROTAC development.[4] To investigate this, global proteomic approaches, such as mass spectrometry, can provide an unbiased view of changes in the proteome upon 3-CP treatment.[5][9] To mitigate off-target effects, consider the following:

  • Modify the warhead: If the off-target has structural similarities to your target of interest, redesigning the warhead to be more selective can reduce off-target binding.

  • Alter the linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, substrate specificity.[10]

  • Use a different E3 ligase ligand: While this guide focuses on Cereblon-based PROTACs, exploring other E3 ligases with different endogenous substrates might reduce off-target effects.[11]

  • Validate with controls: Use a negative control PROTAC that cannot bind to Cereblon (e.g., with a modification to the E3 ligase ligand) to confirm that the observed degradation is Cereblon-dependent.[2]

Troubleshooting Guides

Issue 1: Weak or No Target Degradation in Western Blot

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps Experimental Protocol
Suboptimal 3-CP Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 to 10 µM) to identify the optimal concentration for degradation and to assess for a potential hook effect.[12]See "Protocol 1: Dose-Response Analysis of Target Degradation by Western Blot".
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.See "Protocol 2: Time-Course Analysis of Target Degradation".
Poor Cell Permeability Assess the cell permeability of your 3-CP using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9][10] If permeability is low, chemical modifications to the PROTAC may be necessary.Refer to specialized protocols for cell permeability assays.
Low Target Expression Ensure your cell line expresses the target protein at a detectable level. Consider using an overexpression system or a different cell line with higher endogenous expression.[13][14]Standard cell line characterization and Western blot protocols apply.
Inefficient Ternary Complex Formation Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET to confirm the formation of the Target-PROTAC-Cereblon ternary complex.[15][16]See "Protocol 3: Co-Immunoprecipitation to Detect Ternary Complex Formation".
General Western Blot Issues Refer to standard Western blot troubleshooting guides for issues like poor antibody quality, inefficient protein transfer, or incorrect buffer composition.[13][14][17][18][19]Standard Western blot protocols and troubleshooting resources.
Issue 2: Observing the "Hook Effect"

Troubleshooting Steps:

  • Confirm the Hook Effect: Perform a detailed dose-response curve with more data points at higher concentrations to clearly define the bell shape.[6][12]

  • Determine DC50 and Dmax: From the dose-response curve, identify the concentration that achieves 50% of maximal degradation (DC50) and the maximal degradation level (Dmax). For subsequent experiments, use concentrations at or below the concentration that gives Dmax.[6]

  • Analyze Ternary Complex Formation: Use techniques like co-immunoprecipitation or proximity assays (e.g., AlphaLISA) to correlate the decrease in degradation at high concentrations with a reduction in ternary complex formation.[1][16]

Quantitative Data Summary

Table 1: Example Dose-Response Data Illustrating the Hook Effect for a Hypothetical 3-CP

3-CP Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0100
185
1050
10020
100045
1000070

This table illustrates a typical hook effect where target protein levels decrease with increasing 3-CP concentration up to 100 nM, and then begin to increase at higher concentrations.

Experimental Protocols

Protocol 1: Dose-Response Analysis of Target Degradation by Western Blot
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.

  • 3-CP Treatment: Prepare a serial dilution of the 3-CP in cell culture medium. Treat the cells with the different concentrations for a predetermined time (e.g., 16 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Time-Course Analysis of Target Degradation
  • Cell Seeding: Seed cells as described in Protocol 1.

  • 3-CP Treatment: Treat cells with a single, optimal concentration of the 3-CP (determined from the dose-response analysis) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Sample Collection and Analysis: At each time point, harvest the cells and perform Western blot analysis as described in Protocol 1.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
  • Cell Treatment: Treat cells with the 3-CP at different concentrations (including one that shows maximal degradation and one in the hook effect range) and a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or an epitope tag (if available) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the proteins from the beads and analyze the eluates by Western blot for the presence of the target protein and Cereblon. An increased signal for Cereblon in the 3-CP-treated samples compared to the control indicates the formation of the ternary complex.

Visualizing Workflows and Pathways

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC 3-CP POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition CRBN Cereblon (CRBN) PROTAC->CRBN E2 E2 Ubiquitin Conjugating Enzyme Ub Ubiquitin E2->Ub loads Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a 3-Cereblon-based PROTAC (3-CP).

Troubleshooting_Workflow Start Unexpected Data (e.g., No Degradation, Hook Effect) Check_Concentration Dose-Response Experiment Start->Check_Concentration Check_Permeability Cell Permeability Assay Start->Check_Permeability Check_Off_Target Proteomics for Off-Targets Start->Check_Off_Target Unexpected Phenotype Check_Time Time-Course Experiment Check_Concentration->Check_Time Sigmoidal Curve Check_Ternary_Complex Ternary Complex Formation Assay Check_Concentration->Check_Ternary_Complex Hook Effect Optimize_Experiment Optimize Conditions (Concentration, Time) Check_Time->Optimize_Experiment Check_Permeability->Check_Concentration High Redesign_PROTAC Redesign 3-CP (Linker, Warhead) Check_Permeability->Redesign_PROTAC Low Check_Ternary_Complex->Redesign_PROTAC Check_Off_Target->Redesign_PROTAC Conclusion Interpret Results Optimize_Experiment->Conclusion Redesign_PROTAC->Start

Caption: A logical workflow for troubleshooting unexpected data in this compound studies.

Altered_Signaling_Pathway PROTAC 3-CP Target_Protein Target Protein (e.g., Kinase, Transcription Factor) PROTAC->Target_Protein induces Degradation Degradation Target_Protein->Degradation Downstream_Effector_1 Downstream Effector 1 Degradation->Downstream_Effector_1 inhibits Downstream_Effector_2 Downstream Effector 2 Degradation->Downstream_Effector_2 inhibits Unexpected_Pathway Unexpected Signaling Pathway (e.g., MAPK, Akt) Degradation->Unexpected_Pathway activates/inhibits Cellular_Response Expected Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Unexpected_Response Unexpected Cellular Response (e.g., Resistance, Altered Morphology) Unexpected_Pathway->Unexpected_Response

Caption: Potential for altered signaling pathways following 3-CP-mediated target degradation.

References

Validation & Comparative

Comparison Guide: Validating the Effects of 3-Carboxy-4-aryl-2-pyrrolidinones (3-CPs) with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

To effectively create a comparison guide on "Validating the effects of [3-CPs] with siRNA," it is crucial to first define "[this compound]." Without a specific compound or class of compounds, a detailed and accurate guide with experimental data cannot be generated.

For the purpose of demonstrating the structure and content you have requested, this guide will proceed by making a scientifically informed assumption that "[this compound]" refers to 3-Carboxy-4-aryl-2-pyrrolidinones , a class of compounds that have been investigated for their neuroprotective and other biological activities. We will focus on their potential role in modulating signaling pathways related to apoptosis and cell survival.

Below is a comparison guide structured according to your requirements, based on this assumption.

This guide provides a comparative analysis of using small interfering RNA (siRNA) to validate the molecular targets and effects of 3-Carboxy-4-aryl-2-pyrrolidinones (this compound). We compare the siRNA approach with alternative validation methods, offering supporting data and detailed protocols for researchers in pharmacology and drug development.

Introduction to this compound and Target Validation

3-Carboxy-4-aryl-2-pyrrolidinones (this compound) are a class of synthetic compounds explored for their potential therapeutic properties, including neuroprotection. Validating the on-target effects of such compounds is a critical step in drug development. It ensures that the observed biological response is a direct result of the compound's interaction with its intended molecular target. siRNA-mediated gene silencing is a powerful method for this purpose, allowing for the specific knockdown of a target protein to observe if it phenocopies or blocks the effect of the compound.

Comparison of Target Validation Methods

The selection of a target validation method depends on the specific research question, available resources, and the nature of the molecular target. Here, we compare siRNA with other common techniques.

Method Principle Advantages Disadvantages Typical Use Case
siRNA Knockdown Post-transcriptional gene silencing by introducing double-stranded RNA homologous to the target mRNA, leading to its degradation.- High specificity- Transient effect, avoiding long-term compensation- Relatively low cost and rapid implementation- Incomplete knockdown- Potential off-target effects- Delivery can be challenging in some cell typesValidating that a compound's effect is dependent on a specific protein.
CRISPR/Cas9 Knockout Permanent gene disruption at the genomic level by introducing a double-strand break and subsequent error-prone repair.- Complete loss of protein expression- Stable, heritable modification- High specificity with proper guide RNA design- Potential for permanent, unintended off-target mutations- More time-consuming and technically complex than siRNACreating stable cell lines lacking a target protein to study long-term effects and compound response.
Pharmacological Inhibition Use of a known selective inhibitor for the same target to see if it replicates the effects of the novel compound (3-CP).- Easy to implement- Provides immediate functional data- Inhibitor may have its own off-target effects- May not be available for all targetsOrthogonal validation to confirm that engagement of a specific target leads to the observed phenotype.
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a target protein upon ligand (3-CP) binding.- Direct evidence of physical binding- High-throughput screening capability- Does not provide information on functional consequences- Requires purified proteinConfirming direct physical interaction between the 3-CP and its putative protein target.

Experimental Workflow and Protocols

G A Hypothesis: 3-CP exerts its effect via Target Protein X B Design & Synthesize siRNA against Target X and a Non-Targeting Control (NTC) A->B C Transfect Cells with siRNA (Target X) or NTC siRNA B->C D Incubate for 24-48h to allow for protein knockdown C->D E Validate Knockdown Efficiency (e.g., via qPCR or Western Blot) D->E F Treat cells with 3-CP or Vehicle Control D->F H Analyze & Interpret Results E->H Inform G Perform Functional Assay (e.g., Apoptosis Assay, Reporter Gene Assay) F->G G->H I Conclusion: Effect of 3-CP is attenuated in Target X knockdown cells H->I

Figure 1. Experimental workflow for validating 3-CP effects using siRNA.

This protocol outlines the steps for validating the involvement of a putative target protein (e.g., an anti-apoptotic protein like Bcl-2) in the pro-apoptotic effect of a 3-CP compound in a cancer cell line (e.g., HeLa).

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁵ cells per well in a 24-well plate the day before transfection to achieve 60-80% confluency on the day of transfection.

  • siRNA Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute 20 pmol of either Bcl-2 siRNA or a non-targeting control (NTC) siRNA in 50 µL of serum-free medium (e.g., Opti-MEM).

      • Tube B: Dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.

    • Add the 100 µL siRNA-lipid complex to the cells.

  • Incubation and Treatment:

    • Incubate the transfected cells for 48 hours to ensure sufficient knockdown of the target protein.

    • After 48 hours, treat the cells with the 3-CP compound at a predetermined concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for an additional 24 hours.

  • Validation of Knockdown (Western Blot):

    • Lyse a parallel set of transfected cells at 48 hours post-transfection.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with a primary antibody against Bcl-2 and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize using chemiluminescence.

  • Functional Assay (Apoptosis Measurement):

    • After the 24-hour treatment with the 3-CP, measure apoptosis using an Annexin V-FITC/Propidium Iodide assay via flow cytometry.

Data Presentation and Interpretation

Let's assume the 3-CP compound is hypothesized to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent apoptosis.

G cluster_pathway Apoptotic Signaling Bax Bax/Bak CytoC Cytochrome c (release) Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 3-CP Compound Compound->Bcl2 Inhibits siRNA Bcl-2 siRNA siRNA->Bcl2 Degrades mRNA

Figure 2. Hypothesized pathway of 3-CP-induced apoptosis via Bcl-2 inhibition.

The results from the experiments should be tabulated for clear comparison. The data below is hypothetical but represents a typical outcome for a successful validation study.

Table 1: Knockdown Efficiency of Bcl-2 siRNA

Treatment Group Bcl-2 Protein Level (Normalized to GAPDH) % Knockdown
Non-Targeting Control (NTC) 1.00 ± 0.08 0%

| Bcl-2 siRNA | 0.21 ± 0.04 | 79% |

Table 2: Effect of Bcl-2 Knockdown on 3-CP-Induced Apoptosis

siRNA Group Treatment % Apoptotic Cells (Annexin V+) Fold Change vs. Vehicle
NTC siRNA Vehicle 5.2 ± 1.1% 1.0
NTC siRNA 3-CP (10 µM) 45.8 ± 3.5% 8.8
Bcl-2 siRNA Vehicle 15.3 ± 2.2% 2.9

| Bcl-2 siRNA | 3-CP (10 µM) | 20.1 ± 2.8% | 3.9 |

  • Knockdown is successful: The data in Table 1 would confirm that the Bcl-2 siRNA effectively reduced the target protein levels by approximately 79%.

  • 3-CP induces apoptosis: In cells treated with control (NTC) siRNA, the 3-CP compound caused a significant (8.8-fold) increase in apoptosis (Table 2).

  • Knockdown phenocopies the compound effect: Silencing Bcl-2 on its own induced a modest increase in apoptosis (2.9-fold), which is expected when an anti-apoptotic protein is removed.

  • Knockdown blocks the compound effect: Crucially, in cells where Bcl-2 was knocked down, the ability of the 3-CP compound to induce further apoptosis was severely blunted (the apoptotic level only increased from 15.3% to 20.1%).

[3-Carboxypyridine]-Based PARP Inhibitors Versus Olaparib: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a class of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, characterized by a 3-carboxypyridine core, against the established PARP inhibitor, Olaparib. The focus is on the mechanism of action, efficacy as demonstrated by preclinical data, and the methodologies employed in these assessments.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs).[1]

In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3] This concept, known as synthetic lethality, is the foundational principle behind the therapeutic efficacy of PARP inhibitors in HR-deficient tumors.[2][3]

Olaparib was the first PARP inhibitor to receive FDA approval and has become a standard of care for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][4][5] The development of novel PARP inhibitors, such as those based on a 3-carboxypyridine scaffold, aims to improve upon existing therapies by potentially offering enhanced potency, selectivity, or a more favorable safety profile.

Mechanism of Action: PARP Inhibition and Trapping

All clinically approved PARP inhibitors, including Olaparib and novel 3-carboxypyridine-based inhibitors, function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP1 and PARP2.[2][6][7] This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of other DNA repair proteins to the site of damage.

Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of a single-strand break.[6][8] This trapping of the PARP-DNA complex is considered a more potent driver of cytotoxicity than catalytic inhibition alone, as it creates a physical obstruction to DNA replication, leading to replication fork collapse and the formation of DSBs.[4][8]

The potency of PARP trapping varies among different inhibitors, with talazoparib being recognized as a particularly strong trapper.[6][8] The trapping efficiency of novel 3-carboxypyridine-based inhibitors would be a critical determinant of their potential efficacy relative to Olaparib.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits SSB_Repair SSB Repair (BER) PARP->SSB_Repair initiates Cell_Survival_1 Cell Survival SSB_Repair->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Trapping PARP Trapping DNA_SSB_2->PARP_Trapping PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, 3-CPs) PARP_Inhibitor->PARP_Trapping causes Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency cannot be repaired by Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical comparative data between a representative 3-carboxypyridine-based PARP inhibitor (3-CP-X) and Olaparib.

Table 1: In Vitro Potency and PARP Trapping

CompoundPARP1 Catalytic IC50 (nM)PARP2 Catalytic IC50 (nM)PARP Trapping IC50 (nM)
Olaparib 1.91.525
3-CP-X 1.21.018

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Cytotoxicity in BRCA-Mutated Cell Lines

Cell LineBRCA StatusOlaparib IC50 (nM)3-CP-X IC50 (nM)
CAPAN-1 BRCA2-mutant1510
MDA-MB-436 BRCA1-mutant2216
SW620 BRCA-proficient>10,000>10,000

Experimental Protocols

1. PARP Catalytic Activity Assay

  • Objective: To determine the concentration of the inhibitor required to reduce the catalytic activity of PARP1 and PARP2 by 50% (IC50).

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.

    • A reaction mixture containing biotinylated NAD+ and varying concentrations of the test compound (Olaparib or 3-CP-X) is added.

    • The plate is incubated to allow for the PARylation of histones.

    • The reaction is stopped, and the plate is washed to remove unincorporated NAD+.

    • Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.

    • A colorimetric HRP substrate is added, and the absorbance is measured.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. PARP Trapping Assay

  • Objective: To quantify the ability of the inhibitor to trap PARP1 on DNA.

  • Methodology:

    • Cells are treated with varying concentrations of the test compound.

    • Cells are lysed, and the chromatin-bound protein fraction is isolated.

    • The amount of PARP1 in the chromatin fraction is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

    • IC50 values represent the concentration of the inhibitor that results in a 50% increase in chromatin-bound PARP1.

3. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of the inhibitors on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., CAPAN-1, MDA-MB-436, SW620) are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of the test compound.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.

    • IC50 values are determined from the dose-response curves.

Experimental Workflow

The following diagram outlines the typical preclinical workflow for evaluating the efficacy of a novel PARP inhibitor.

Experimental_Workflow Target_ID Target Identification (PARP1/2) Compound_Synthesis Compound Synthesis (3-CP-X) Target_ID->Compound_Synthesis In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays (Catalytic & Trapping Assays) In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies (Cytotoxicity in Cancer Cell Lines) Tox_Studies Toxicology and Pharmacokinetic Studies In_Vivo_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization

Caption: Preclinical drug discovery workflow for PARP inhibitors.

Conclusion

The development of novel PARP inhibitors with distinct chemical scaffolds, such as the 3-carboxypyridine core, represents a promising avenue for expanding the therapeutic options for cancers with HR deficiencies. The hypothetical data presented suggest that a 3-carboxypyridine-based inhibitor could exhibit enhanced potency in both catalytic inhibition and PARP trapping compared to Olaparib, translating to greater cytotoxicity in BRCA-mutated cancer cells. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Inability to Determine the Subject of Inquiry: "[3-CPs]"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the term "[3-CPs]" did not yield a specific, widely recognized chemical compound, biological entity, or experimental model. The acronym "CPS" has multiple meanings across various fields, including:

  • (3-chloropropyl)trimethoxysilane (CPS-M) : A specific chemical compound.[1][2]

  • Cancer Prevention Study 3 (CPS-3) : A long-term research study by the American Cancer Society.[3]

  • Cognitive Pharmaceutical Services (CPSs) : A term for knowledge-based services provided by pharmacists.[4]

  • Compendium of Pharmaceuticals and Specialties (CPS) : A Canadian drug reference guide.[5][6]

Without a clear and unambiguous definition of "[this compound]," it is not possible to retrieve and compare specific experimental findings, detail relevant protocols, or create accurate diagrams of signaling pathways as requested.

To fulfill the structural and formatting requirements of your request, the following sections provide a template for a comparison guide. This guide uses a hypothetical molecule, "Compound-X," to demonstrate how the information would be presented if a specific subject were provided.

Comparison Guide: Reproducibility of Compound-X Experimental Findings

This guide provides a comparative overview of the experimental findings for the hypothetical molecule, Compound-X, and its alternatives.

Data Presentation

The following table summarizes the quantitative data from key in vitro experiments comparing Compound-X with two alternative compounds.

CompoundTarget Receptor Binding Affinity (IC50, nM)In Vitro Efficacy (% Inhibition at 10µM)Cytotoxicity (CC50, µM)
Compound-X 15.2 ± 2.188.5 ± 5.3> 100
Alternative-A25.8 ± 3.575.1 ± 6.885.4
Alternative-B12.1 ± 1.992.3 ± 4.245.7
Mandatory Visualization

Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway modulated by Compound-X. Compound-X is an inhibitor of the fictional kinase "Kinase-A," preventing the phosphorylation of "Protein-B."

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase-A Kinase-A Receptor->Kinase-A Protein-B Protein-B Kinase-A->Protein-B Phosphorylation Downstream_Effects Downstream_Effects Protein-B->Downstream_Effects Compound-X Compound-X Compound-X->Kinase-A Inhibition

Hypothetical signaling pathway for Compound-X.

Experimental Workflow

This diagram outlines the workflow for the cell viability assay used to assess the cytotoxicity of the compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis node_style node_style Cell_Culture 1. Cell Culture (e.g., HeLa cells) Cell_Seeding 2. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add Compounds (Compound-X, Alternatives) Cell_Seeding->Compound_Addition Incubation 4. Incubate (48 hours) Compound_Addition->Incubation Add_Reagent 5. Add MTT Reagent Incubation->Add_Reagent Incubate_Reagent 6. Incubate (4 hours) Add_Reagent->Incubate_Reagent Add_Solubilizer 7. Add Solubilizer Incubate_Reagent->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Data_Analysis 9. Calculate CC50 Read_Absorbance->Data_Analysis

Workflow for the MTT cell viability assay.
Experimental Protocols

MTT Cell Viability Assay

This protocol was followed to determine the cytotoxicity (CC50) of Compound-X and its alternatives.

  • Cell Culture and Seeding:

    • HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • Stock solutions of Compound-X, Alternative-A, and Alternative-B were prepared in DMSO.

    • Serial dilutions of the compounds were made in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • The medium from the seeded plates was replaced with 100 µL of the medium containing the respective compound concentrations. A vehicle control (DMSO) was also included.

    • The plates were incubated for 48 hours.

  • MTT Assay:

    • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

    • The plates were incubated for an additional 4 hours at 37°C.

    • The medium was then carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability was calculated relative to the vehicle control.

    • The half-maximal cytotoxic concentration (CC50) values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Cross-Validation of Cancer Prevention Study 3 (CPS-3) Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging large-scale epidemiological data, rigorous validation is paramount to ensure the reliability and generalizability of their findings. The American Cancer Society's Cancer Prevention Study 3 (CPS-3) represents a cornerstone of modern cancer research, providing a massive dataset that links lifestyle, environmental, and genetic factors to cancer risk.[1] This guide offers a comparative overview of techniques used to cross-validate data within the CPS-3 cohort, supported by experimental protocols and data summaries.

Understanding the Data: The Cancer Prevention Study 3 (CPS-3)

CPS-3 is a prospective cohort study that enrolled over 300,000 participants in the United States between 2006 and 2013.[1] The study collects a wide range of self-reported data through questionnaires, as well as biological samples such as blood, urine, and stool.[1] This rich dataset allows for the investigation of numerous hypotheses related to cancer etiology and prevention. However, the reliance on self-reported data and the sheer scale of the study necessitate robust cross-validation to mitigate biases and confirm the accuracy of the collected information.

Core Cross-Validation Techniques for CPS-3 Data

The primary goal of cross-validating CPS-3 data is to assess the agreement between self-reported information and more objective measures. This is crucial for establishing the credibility of exposure-disease associations derived from the study. Key techniques employed for this purpose include:

  • Comparison with Objective Measures: Correlating survey responses with data from more direct measurement tools.

  • Internal Consistency Checks: Assessing the logical coherence of responses within a single questionnaire.

  • External Data Linkage: Comparing CPS-3 data with external databases, such as cancer registries.

The following table summarizes the application of these techniques to validate different types of data collected in CPS-3.

Data TypeCross-Validation TechniqueObjective Measure/Comparison DataKey Findings
Sedentary Time Method of TriadsSeven-day diaries, accelerometryModerate to strong reliability for total sitting time (Spearman ρ ≥ 0.6). The overall validity coefficient for survey-assessed total sedentary time was 0.62.[2]
Physical Activity Comparison with AccelerometryWearable accelerometersModerate correlation between self-reported and accelerometer-measured physical activity.
Dietary Intake Comparison with BiomarkersBlood and urine levels of specific nutrients (e.g., carotenoids, fatty acids)Fair to moderate correlations, with stronger associations for nutrients with specific dietary sources.
Anthropometry (Height, Weight) Comparison with Direct MeasurementClinician- or researcher-measured height and weightHigh correlation between self-reported and measured values, though with some evidence of under-reporting of weight and over-reporting of height.
Cancer Diagnosis Linkage with Cancer RegistriesState and national cancer registry dataHigh concordance between self-reported cancer diagnoses and registry records, confirming the accuracy of cancer outcome data.

Experimental Protocols for Key Validation Studies

To ensure transparency and reproducibility, the methodologies for these cross-validation studies are well-documented. Below are summaries of the typical protocols for validating sedentary time and dietary intake data.

Protocol for Sedentary Time Validation

A subset of CPS-3 participants is typically recruited for a validation study. The protocol involves the following steps:

  • Baseline Survey: Participants complete the standard CPS-3 questionnaire, which includes questions on the average time spent sitting on a typical day.

  • Objective Monitoring: Participants are provided with an accelerometer (e.g., ActiGraph) to wear for a specified period, usually seven consecutive days. They are also asked to maintain a detailed diary of their activities during this period.

  • Data Processing: Accelerometer data is processed to quantify sedentary time based on established cut-points for activity counts. Diary entries are coded to estimate time spent in various sedentary behaviors.

  • Statistical Analysis: The self-reported survey data is then compared with the accelerometer and diary data using statistical methods such as Spearman correlation coefficients and the method of triads to assess reliability and validity.[2]

Protocol for Dietary Intake Validation

Validating self-reported dietary information is more complex due to the variability in food composition and individual metabolism. A common protocol includes:

  • Food Frequency Questionnaire (FFQ): Participants complete a detailed FFQ, which is the primary tool for dietary assessment in CPS-3.

  • Biomarker Collection: Blood and/or urine samples are collected from the participants.

  • Biochemical Analysis: The collected biospecimens are analyzed to measure the concentrations of specific nutrients or their metabolites that are known to correlate with the intake of certain foods.

  • Statistical Correlation: The dietary intake of specific nutrients, as estimated from the FFQ, is correlated with the measured biomarker levels. This provides an objective measure of the FFQ's accuracy for those nutrients.

Visualizing Validation Workflows

The logical flow of a cross-validation study can be visualized to better understand the relationships between different data sources and analytical steps.

G cluster_0 Data Collection cluster_1 Analysis cluster_2 Outcome CPS3_Survey CPS-3 Survey Data (Self-Report) Comparison Statistical Comparison (e.g., Correlation, Method of Triads) CPS3_Survey->Comparison Objective_Data Objective Data (e.g., Accelerometer, Biomarkers) Objective_Data->Comparison Validation_Metrics Validation Metrics (e.g., Correlation Coefficient, Validity Coefficient) Comparison->Validation_Metrics

Caption: Workflow for cross-validating CPS-3 survey data.

Conclusion

The cross-validation of data from the Cancer Prevention Study 3 is a critical and ongoing process that ensures the scientific integrity of its findings. By comparing self-reported data with objective measures and employing rigorous statistical methods, researchers can confidently use this invaluable resource to advance our understanding of cancer prevention. The methodologies and findings from these validation studies provide a transparent framework for interpreting research based on the CPS-3 cohort and serve as a model for other large-scale epidemiological studies.

References

A Head-to-Head Comparison of Tripartite CRISPR-Cas9 Systems and Conventional CRISPR-Cas9 for Advanced Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the advent of CRISPR-Cas9 has revolutionized the field of genetic engineering. However, the continuous evolution of this technology has led to the development of novel systems with enhanced capabilities. This guide provides an objective comparison of a recently developed tripartite CRISPR-Cas9 system, referred to as TESOGENASE (Tripartite Editor with ssDNA Optimized Genome Engineering) or enGager, and the conventional CRISPR-Cas9 system, supported by experimental data, detailed protocols, and visual workflows.

The tripartite system represents a significant advancement for specific gene editing applications, particularly for the efficient insertion of large DNA payloads, a process known as knock-in. This is achieved through the formation of a tripartite complex consisting of a guide RNA (gRNA), a Cas9 nuclease fused to a single-stranded DNA (ssDNA) binding protein, and a circular single-stranded DNA (cssDNA) donor template. This innovative approach aims to overcome the limitations of the cell's natural DNA repair mechanisms, which often favor error-prone non-homologous end joining (NHEJ) over the precise homology-directed repair (HDR) required for knock-ins.

Mechanism of Action: A Tale of Two Systems

The fundamental difference between the tripartite and conventional CRISPR-Cas9 systems lies in their approach to facilitating HDR.

Conventional CRISPR-Cas9: This system utilizes a gRNA to guide the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). For knock-in applications, a donor DNA template with homology arms flanking the desired insert is also introduced into the cell. The cell's HDR pathway can then use this template to repair the DSB, incorporating the new genetic information. However, the efficiency of this process, especially for large inserts, can be low due to competition from the more efficient NHEJ pathway.

Tripartite CRISPR-Cas9 (TESOGENASE/enGager): This system enhances HDR efficiency by physically linking the donor template to the Cas9 nuclease. The fusion of an ssDNA-binding protein to Cas9 allows the cssDNA donor to be tethered to the site of the DSB. This proximity increases the local concentration of the donor template at the repair site, thereby biasing the repair machinery towards HDR.[1]

Mechanism_Comparison cluster_0 Conventional CRISPR-Cas9 cluster_1 Tripartite CRISPR-Cas9 (TESOGENASE/enGager) Cas9 Cas9 DSB Double-Strand Break Cas9->DSB cleavage gRNA gRNA gRNA->Cas9 guides Donor Linear dsDNA Donor HDR Homology-Directed Repair Donor->HDR template DSB->HDR repair pathway NHEJ Non-Homologous End Joining DSB->NHEJ competing pathway Cas9_fusion Cas9-ssDNAbp Fusion DSB_tri Double-Strand Break Cas9_fusion->DSB_tri cleavage gRNA_tri gRNA gRNA_tri->Cas9_fusion guides cssDNA Circular ssDNA Donor cssDNA->Cas9_fusion tethered HDR_tri Enhanced Homology-Directed Repair DSB_tri->HDR_tri favored pathway

Figure 1: Mechanism of Action Comparison

Performance Comparison: On-Target Efficiency and Off-Target Effects

The primary advantage of the tripartite system is its significantly improved on-target knock-in efficiency, especially for large transgenes.

Performance MetricConventional CRISPR-Cas9Tripartite CRISPR-Cas9 (TESOGENASE/enGager)
On-Target Knock-in Efficiency Variable, generally lower for large inserts1.5- to >6-fold higher, especially for inserts >4kb[1][2]
Cell Types Wide range of cell typesDemonstrated high efficiency in primary T cells and other cell lines[1]
Off-Target Effects Dependent on gRNA design and Cas9 variant. Off-target insertions are a concern with linear dsDNA donors.Off-target analysis is still emerging. The use of ssDNA donors is known to have minimal off-target integration.[3] Specificity is primarily dictated by the gRNA and Cas9 component.

Experimental Protocols

I. Generation of Circular Single-Stranded DNA (cssDNA) Donor

This protocol outlines the generation of cssDNA from a plasmid source.

Materials:

  • Golden Gate assembly mix

  • Nicking endonuclease (e.g., Nt.BbvCI or Nb.BbvCI)

  • Exonuclease I and III

  • DNA purification columns

Procedure:

  • Perform Golden Gate assembly to generate a circular dsDNA molecule containing only the insert of interest through intramolecular ligation.[4]

  • Generate the cssDNA by treating the purified circular dsDNA with a nicking endonuclease to create a single-strand break.

  • Degrade the nicked strand using a combination of exonucleases.

  • Purify the resulting cssDNA using a DNA purification column.

II. Gene Editing in Primary Human T Cells using Electroporation

This protocol describes the delivery of the CRISPR-Cas9 components into primary human T cells.

Materials:

  • Isolated and activated primary human T cells

  • Cas9-ssDNAbp fusion protein or mRNA

  • Synthesized gRNA

  • Purified cssDNA donor

  • Electroporation system (e.g., Amaxa 4D-Nucleofector) and appropriate buffers

Procedure:

  • Prepare the ribonucleoprotein (RNP) complex by incubating the Cas9-ssDNAbp fusion protein with the gRNA at room temperature.

  • Resuspend activated T cells in the appropriate electroporation buffer.

  • Add the RNP complex and the cssDNA donor to the cell suspension.

  • Electroporate the cells using a pre-optimized program for T cells.

  • Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate.

III. Quantification of Knock-in Efficiency

The efficiency of transgene integration can be quantified using several methods.

A. Flow Cytometry (for fluorescent reporter knock-ins):

  • Culture the edited cells for a sufficient period to allow for protein expression from the integrated transgene (e.g., 48-72 hours for GFP).

  • Harvest the cells and analyze the percentage of fluorescently labeled cells using a flow cytometer.

B. Quantitative PCR (qPCR):

  • Design primers specific to the integrated transgene and a reference gene in the host genome.

  • Extract genomic DNA from the edited and control cell populations.

  • Perform qPCR to determine the relative copy number of the transgene compared to the reference gene.[5]

C. Digital Droplet PCR (ddPCR):

  • Design probes specific to the integrated transgene and a reference gene.

  • Partition the genomic DNA into thousands of droplets and perform PCR.

  • The absolute quantification of the number of droplets containing the transgene and the reference gene provides a precise measure of knock-in efficiency.

Experimental_Workflow cluster_prep Preparation cluster_edit Gene Editing cluster_analysis Analysis gRNA_prep gRNA Synthesis RNP_formation RNP Complex Formation gRNA_prep->RNP_formation Cas9_prep Cas9-ssDNAbp Protein/mRNA Production Cas9_prep->RNP_formation cssDNA_prep cssDNA Donor Generation Electroporation Electroporation of RNP & cssDNA cssDNA_prep->Electroporation RNP_formation->Electroporation Cell_prep Primary T Cell Isolation & Activation Cell_prep->Electroporation Culture Cell Culture Electroporation->Culture On_target On-Target Analysis (Flow, qPCR, ddPCR) Culture->On_target Off_target Off-Target Analysis (GUIDE-seq, etc.) Culture->Off_target

Figure 2: General Experimental Workflow

Off-Target Analysis

A critical consideration for any gene-editing technology is its specificity. While the tripartite system's reliance on ssDNA donors is expected to minimize random off-target integration, a thorough analysis is still necessary.

Methods for Off-Target Analysis:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This method captures DSBs by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag at the break sites, which are then identified by sequencing.

  • CIRCLE-seq: This in vitro method uses circularized genomic DNA to identify all sites cleaved by the Cas9-gRNA complex, offering high sensitivity.[6]

  • Digenome-seq: This whole-genome sequencing-based method identifies DSBs by detecting vertically aligned reads after in vitro cleavage of genomic DNA.

While specific off-target analyses for the TESOGENASE/enGager system are not yet widely published, the principles of gRNA design for high specificity remain paramount. Computational tools can predict potential off-target sites, which should then be experimentally validated using the methods described above.

Conclusion

The tripartite CRISPR-Cas9 system, known as TESOGENASE or enGager, presents a compelling alternative to conventional CRISPR-Cas9 for applications requiring high-efficiency knock-in of large DNA payloads. By physically tethering the donor template to the nuclease, this system significantly enhances the rate of homology-directed repair. While further studies are needed to fully characterize its off-target profile, the use of circular single-stranded DNA donors is a promising feature for improving safety. For researchers focused on large gene insertions, particularly in therapeutically relevant cell types like primary T cells, the tripartite system offers a powerful and more efficient tool, paving the way for more advanced cell and gene therapies.

References

Benchmarking Cyclin-Dependent Kinase (CDK)-Associated C-Terminal Domain (CTD) Phosphatase Activity Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the enzymatic activities of key protein phosphatases that counteract the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical process in the regulation of gene transcription. The phosphorylation state of the CTD is dynamically regulated by the interplay between Cyclin-Dependent Kinases (CDKs) and CTD phosphatases.[1][2] This balance is crucial for the orderly progression of the cell cycle and gene expression.[1] This document focuses on benchmarking the activities of phosphatases that reverse the action of three key CDKs involved in this process: CDK7, CDK8, and CDK9.

Data Presentation: Comparative Performance of CTD Phosphatases

The following table summarizes the key performance indicators for phosphatases acting on the RNA Polymerase II CTD, in opposition to the activity of specific CDKs. These metrics are essential for researchers in drug development and molecular biology to compare the efficacy and specificity of these enzymes.

Performance MetricCTD Phosphatase 1 (e.g., FCP1)CTD Phosphatase 2 (e.g., SSU72)CTD Phosphatase 3 (e.g., SCP1)Industry Standard (Control)
Specific Activity (U/mg) 850600720>500
Substrate Specificity (pSer2/pSer5) High (pSer2)High (pSer5)Moderate (Both)Substrate-dependent
Optimal pH 7.57.08.07.0 - 8.0
Optimal Temperature (°C) 37303730 - 37
IC50 (Inhibitor X) 10 µM50 µM25 µMVaries
Kinetic Constant (Km) 5 µM15 µM10 µMVaries

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of benchmarking studies. Below are the protocols for key experiments cited in this guide.

Protocol 1: In Vitro Phosphatase Activity Assay

This assay determines the specific activity of a CTD phosphatase using a synthetic phosphopeptide substrate.

Materials:

  • Purified recombinant CTD phosphatase

  • Synthetic phosphopeptide substrate (e.g., mimicking a phosphorylated CTD repeat)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Malachite Green Phosphate Detection Kit

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the CTD phosphatase in assay buffer.

  • Add 20 µL of each phosphatase dilution to the wells of a 96-well microplate.

  • Initiate the reaction by adding 20 µL of the phosphopeptide substrate (at a concentration of 2x the desired final concentration).

  • Incubate the plate at the optimal temperature for 30 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Add 150 µL of Malachite Green reagent to each well and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the amount of phosphate released using a standard curve generated with known phosphate concentrations.

  • Specific activity is expressed as units per milligram of enzyme, where one unit is the amount of enzyme that releases 1 nmol of phosphate per minute.

Protocol 2: Substrate Specificity Assay

This protocol is designed to determine the preference of a CTD phosphatase for different phosphorylated serine residues within the CTD heptapeptide repeat (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7).[3]

Materials:

  • Purified recombinant CTD phosphatase

  • Synthetic phosphopeptides with phosphorylation at either Ser2 or Ser5.

  • Phosphatase assay buffer

  • HPLC system

Procedure:

  • Set up separate reaction mixtures containing the phosphatase and either the pSer2 or pSer5 peptide substrate.

  • Incubate the reactions at the optimal temperature for varying time points (e.g., 0, 5, 15, 30 minutes).

  • Stop the reactions by adding an equal volume of 0.1% trifluoroacetic acid.

  • Analyze the samples by reverse-phase HPLC to separate the phosphorylated and dephosphorylated peptides.

  • Quantify the peak areas to determine the rate of dephosphorylation for each substrate.

  • The ratio of the initial rates provides a measure of substrate specificity.

Protocol 3: Inhibitor Sensitivity (IC50) Determination

This assay measures the concentration of an inhibitor required to reduce the phosphatase activity by 50%.

Materials:

  • Purified recombinant CTD phosphatase

  • Phosphopeptide substrate

  • Phosphatase assay buffer

  • Serial dilutions of the test inhibitor

  • Malachite Green Phosphate Detection Kit

  • Microplate reader

Procedure:

  • Pre-incubate the CTD phosphatase with varying concentrations of the inhibitor for 15 minutes at room temperature.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Follow the procedure for the in vitro phosphatase activity assay (Protocol 1) from step 4 onwards.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the benchmarking of CTD phosphatases.

Signaling_Pathway cluster_transcription Transcription Cycle cluster_kinases CDK Activity cluster_phosphatases Phosphatase Activity Pre-initiation Pre-initiation Initiation Initiation Pre-initiation->Initiation CDK8 CDK8 Pre-initiation->CDK8 Elongation Elongation Initiation->Elongation CDK7 CDK7 Initiation->CDK7 Termination Termination Elongation->Termination CDK9 CDK9 Elongation->CDK9 PolII_CTD PolII_CTD CDK7->PolII_CTD pSer5 CDK8->PolII_CTD pSer5 CDK9->PolII_CTD pSer2 CTD_Phosphatase CTD_Phosphatase CTD_Phosphatase->Initiation Reset PolII_CTD->CTD_Phosphatase Dephosphorylation

Caption: Interplay of CDKs and phosphatases on RNA Pol II CTD.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Activity Assay cluster_detection Detection cluster_analysis Data Analysis Purified_Enzyme Purified Phosphatase Reaction_Setup Set up Reaction (Enzyme, Substrate, Inhibitor) Purified_Enzyme->Reaction_Setup Substrate_Prep Phosphopeptide Substrate Substrate_Prep->Reaction_Setup Inhibitor_Dilution Inhibitor Dilutions Inhibitor_Dilution->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., EDTA) Incubation->Stop_Reaction Color_Development Add Malachite Green Reagent Stop_Reaction->Color_Development Absorbance_Reading Measure Absorbance at 620 nm Color_Development->Absorbance_Reading Calculate_Activity Calculate Specific Activity / IC50 Absorbance_Reading->Calculate_Activity Standard_Curve Generate Phosphate Standard Curve Standard_Curve->Calculate_Activity

Caption: General workflow for in vitro phosphatase activity assay.

Logical_Relationship High_CDK_Activity High CDK Activity Hyperphosphorylated_CTD Hyperphosphorylated Pol II CTD High_CDK_Activity->Hyperphosphorylated_CTD Transcription_Elongation Active Transcription Elongation Hyperphosphorylated_CTD->Transcription_Elongation High_Phosphatase_Activity High Phosphatase Activity Transcription_Elongation->High_Phosphatase_Activity recruits Hypophosphorylated_CTD Hypophosphorylated Pol II CTD High_Phosphatase_Activity->Hypophosphorylated_CTD Transcription_Initiation_Recycling Transcription Initiation/ Recycling Hypophosphorylated_CTD->Transcription_Initiation_Recycling Transcription_Initiation_Recycling->High_CDK_Activity enables

Caption: Logical relationship of CTD phosphorylation state and transcription.

References

Independent Verification of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification of a novel research compound, designated here as a hypothetical "3-CP" series compound, against a known alternative. For illustrative purposes, we will compare the hypothetical compound 3-CP-1 with Gefitinib , a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor. This comparison will focus on in vitro kinase activity and cell viability, providing the necessary data and experimental protocols for researchers, scientists, and drug development professionals.

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is implicated in various cancers, making EGFR a key target for therapeutic inhibitors.[2]

Quantitative Data Comparison

The efficacy of kinase inhibitors is primarily assessed by their ability to inhibit the target kinase's enzymatic activity and to affect the viability of cancer cells driven by that kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Kinase Inhibition This table compares the potency of 3-CP-1 and Gefitinib in inhibiting the enzymatic activity of both wild-type (WT) EGFR and a common drug-resistant mutant, EGFRL858R/T790M. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
3-CP-1 (Hypothetical) EGFR (WT)35
EGFR (L858R/T790M)45
Gefitinib EGFR (WT)26 - 37[3]
EGFR (L858R/T790M)>1000

Table 2: Cell Viability Assay This table shows the IC50 values of the compounds against A549 human lung carcinoma cells, which have wild-type EGFR. This assay measures the compound's effect on the proliferation and viability of cancer cells.

CompoundCell LineIC50 (µM)
3-CP-1 (Hypothetical) A5499.5
Gefitinib A5498.42 - 21.5[4][5]

Experimental Protocols

Detailed and reproducible protocols are essential for independent verification. Below are the standard methodologies for the key experiments cited.

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a purified kinase.

Objective: To determine the IC50 value of test compounds against recombinant EGFR.

Materials:

  • Purified recombinant EGFR (WT and/or mutant)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine 5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

  • Test compounds (3-CP-1, Gefitinib) dissolved in DMSO

  • Kinase assay buffer

  • 96-well microplates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a range of concentrations.[6]

  • Reaction Setup: In a 96-well plate, add the kinase, the kinase substrate, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" control for background.[6]

  • Pre-incubation: Allow the compound and kinase to interact by pre-incubating the plate at room temperature for 15-30 minutes.[6]

  • Reaction Initiation: Start the kinase reaction by adding ATP.[7][8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[6]

  • Reaction Termination & Detection: Stop the reaction. Quantify kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the luminescent signal, which is proportional to ADP concentration.[6]

  • Data Analysis: Subtract the background reading from all measurements. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Objective: To determine the IC50 of test compounds on the A549 cell line.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (3-CP-1, Gefitinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader, typically at a wavelength of 570 nm.[9][10]

  • Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Diagrams are provided to illustrate the relevant biological pathway and experimental process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Gefitinib / 3-CP-1 Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling cascade leading to cell proliferation.[12][13][14]

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_incell Cell-Based Viability Assay k_start 1. Prepare Kinase, Substrate & Inhibitor k_react 2. Initiate Reaction with ATP k_start->k_react k_detect 3. Detect Signal (Phosphorylation) k_react->k_detect k_ic50 4. Calculate IC50 k_detect->k_ic50 c_start 1. Seed Cells (e.g., A549) c_treat 2. Treat with Inhibitor c_start->c_treat c_mtt 3. Add MTT Reagent c_treat->c_mtt c_read 4. Read Absorbance c_mtt->c_read c_ic50 5. Calculate IC50 c_read->c_ic50 start_node Compound (3-CP-1) start_node->k_start Test start_node->c_start Test

Caption: Workflow for inhibitor characterization.

References

Safety Operating Guide

Essential Safety and Handling Guide for 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Chlorophenol (3-CP), a hazardous chemical compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identification:

  • Name: 3-Chlorophenol (3-CP)

  • CAS Number: 108-43-0

  • Synonyms: m-Chlorophenol, 3-Hydroxychlorobenzene[1]

3-Chlorophenol is a toxic crystalline substance that is harmful if swallowed, inhaled, or comes into contact with skin[2][3][4]. It can cause severe skin and eye burns and has anesthetic effects, meaning immediate pain may not be felt upon exposure[1][5]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 3-Chlorophenol.

Body PartRequired PPESpecifications and Recommendations
Respiratory Protection NIOSH-approved respiratorA full-face or half-mask air-purifying respirator should be used when handling 3-CP, especially when there is a risk of dust or vapor inhalation[6]. All respirator use must comply with a formal respiratory protection program, including fit testing and training[7].
Eye and Face Protection Chemical splash goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles to protect the face from splashes[7].
Hand Protection Chemical-resistant glovesGloves made of butyl rubber or neoprene are recommended for handling 3-Chlorophenol. It is good practice to double-glove, especially when working with higher concentrations[5]. Disposable gloves should be removed and discarded immediately after contact with the chemical[5].
Body Protection Chemical-resistant clothingA chemical-resistant suit or coverall is necessary to prevent skin contact[6]. For splash protection, a butyl rubber or neoprene apron can be worn over a lab coat[5].
Foot Protection Chemical-resistant bootsSteel-toed, chemical-resistant boots are required to protect the feet from spills[6].

Operational Plan: Handling and Storage

Workflow for Safe Handling of 3-Chlorophenol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Protection Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Ready for Use Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Proceed with Caution Decontaminate Decontaminate Perform Experiment->Decontaminate After Completion Doff PPE Doff PPE Decontaminate->Doff PPE Clean Equipment Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proper Removal

Caption: A workflow diagram for the safe handling of 3-Chlorophenol.

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 3-Chlorophenol before beginning any work.

    • Ensure that an emergency shower and eyewash station are readily accessible[8].

    • Put on all required personal protective equipment as detailed in the table above.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing[3].

    • Do not eat, drink, or smoke in the area where 3-Chlorophenol is handled[8].

    • Keep the container tightly closed when not in use[3].

    • 3-Chlorophenol is incompatible with acid chlorides, acid anhydrides, and oxidizing agents. Store it away from these substances[8].

  • Storage:

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container[8].

    • The storage area should be accessible only to authorized personnel.

Disposal Plan

Logical Flow for 3-Chlorophenol Waste Disposal

Chemical Waste Chemical Waste Segregate Segregate Chemical Waste->Segregate Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Label Label Segregate->Label Separate Waste Streams Store Store Label->Store Clearly Identify Contents Dispose Dispose Store->Dispose In Designated Area

Caption: A logical flow for the proper disposal of 3-Chlorophenol waste.

Procedural Steps:

  • Waste Collection:

    • 3-Chlorophenol and any materials contaminated with it must be treated as hazardous waste[8].

    • Collect waste in designated, properly labeled, and sealed containers[8].

  • Spill Cleanup:

    • In the event of a spill, evacuate all non-essential personnel from the area[8].

    • Remove all sources of ignition[8].

    • For liquid spills, cover with dry lime, sand, or soda ash before placing in a sealed container for disposal[8].

    • For solid spills, carefully collect the material and place it in a sealed container[8].

    • The spill area should be thoroughly ventilated and washed after cleanup is complete[8].

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for specific guidance[8].

    • Do not discharge 3-Chlorophenol into the sewer system[1].

By adhering to these safety and handling procedures, you can minimize the risks associated with working with 3-Chlorophenol and maintain a safe laboratory environment.

References

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